molecular formula C7H7FN2O2 B2624714 2-Fluoro-N-methyl-5-nitroaniline CAS No. 110729-51-6

2-Fluoro-N-methyl-5-nitroaniline

Cat. No.: B2624714
CAS No.: 110729-51-6
M. Wt: 170.143
InChI Key: YWKHWTYJUYVMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methyl-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKHWTYJUYVMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Selective N-Methylation of 2-Fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-Fluoro-N-methyl-5-nitroaniline from 2-fluoro-5-nitroaniline. The target compound is a valuable intermediate in the development of specialized pharmaceutical and agrochemical agents. This document moves beyond a simple recitation of steps to explore the strategic rationale behind selecting a modern, catalytic N-methylation route over classical methods. We present a robust protocol utilizing a transition-metal-catalyzed "Borrowing Hydrogen" methodology with methanol as the C1 source, emphasizing efficiency, selectivity, and adherence to green chemistry principles. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-understood method for this specific transformation.

Strategic Imperatives in N-Methylation

The selective introduction of a methyl group onto a primary aniline nitrogen is a foundational transformation in organic synthesis. The target molecule, this compound (CAS 110729-51-6)[1][2], requires the precise mono-methylation of the starting material, 2-fluoro-5-nitroaniline (CAS 369-36-8)[3][4]. The electronic properties of the starting material—specifically the presence of two electron-withdrawing groups (fluorine and nitro)—necessitate a carefully considered synthetic strategy.

Analysis of Synthetic Routes

A survey of methylation strategies reveals a clear evolution from stoichiometric, often hazardous reagents to more elegant and sustainable catalytic systems.

  • Classical Stoichiometric Methods: Traditional approaches often employ reagents like methyl iodide or dimethyl sulfate. While effective, these methods are fraught with challenges. They are highly toxic, generate significant stoichiometric waste, and critically, suffer from a lack of selectivity, frequently leading to over-methylation and the formation of the undesired N,N-dimethylaniline byproduct. Separating mixtures of primary, secondary, and tertiary amines can be a significant downstream purification challenge[5][6].

  • Reductive Amination: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic method for amine methylation. However, the strongly acidic conditions and high temperatures required can be incompatible with sensitive functional groups.

  • Modern Catalytic Methodologies: The field has increasingly shifted towards transition-metal catalysis, which offers superior selectivity and a more favorable environmental profile. A leading strategy is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism[7][8]. In this process, a catalyst, typically based on Ruthenium or Iridium, temporarily "borrows" hydrogen from a benign C1 source like methanol to effect the reductive amination in situ. This approach is highly atom-economical, with water as the sole byproduct, and operates under conditions that preserve the sensitive nitro group from reduction[7][8].

Rationale for the Selected Protocol

Based on the principles of efficiency, selectivity, and safety, this guide recommends a Ruthenium-catalyzed N-methylation using methanol. This choice is predicated on the following advantages:

  • High Selectivity: The catalytic system demonstrates excellent control, favoring the formation of the mono-methylated product.

  • Green C1 Source: Methanol is an inexpensive, readily available, and relatively benign methylating agent.

  • Atom Economy: The only theoretical byproduct is water, aligning with the principles of green chemistry[7].

  • Functional Group Tolerance: Modern catalyst systems are designed to tolerate a wide range of functional groups, including the nitro group present in the substrate[8].

Synthesis Protocol: Ru-Catalyzed N-Methylation

This section details the complete workflow for the synthesis of this compound.

Reagents, Materials, and Safety

Proper handling of all chemicals is paramount. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

Compound CAS Number Molecular Weight Key Hazards
2-Fluoro-5-nitroaniline369-36-8156.11 g/mol Flammable solid, Skin/Eye Irritant, STOT SE 3
Methanol (Anhydrous)67-56-132.04 g/mol Highly flammable, Toxic (oral, dermal, inhalation)
(DPEPhos)RuCl₂PPh₃N/A~978.9 g/mol Handle as a precious metal catalyst; avoid inhalation
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol Skin/Eye/Respiratory Irritant
Ethyl Acetate141-78-688.11 g/mol Highly flammable, Eye Irritant, Drowsiness/Dizziness
Hexanes110-54-386.18 g/mol Highly flammable, Skin Irritant, Aspiration Hazard
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Non-hazardous
Product: this compound110729-51-6170.14 g/mol Assume toxic and irritant; handle with care[1]

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory irritation)

Reaction Scheme

The overall transformation is the selective N-methylation of 2-fluoro-5-nitroaniline.

Caption: N-methylation of 2-fluoro-5-nitroaniline.
Detailed Experimental Procedure

This protocol is adapted from established general procedures for Ru-catalyzed N-methylation of anilines[7].

  • Inert Atmosphere Setup: Assemble a 10 mL Schlenk tube containing a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the Schlenk tube, add 2-fluoro-5-nitroaniline (1.0 mmol, 156.1 mg), the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.005 mmol, 0.5 mol%), and Cesium Carbonate (0.5 mmol, 162.9 mg).

  • Solvent Addition: Add anhydrous methanol (1.0 mL) to the tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a pre-heated oil bath at 140 °C. Stir the reaction mixture vigorously for 12 hours.

  • Reaction Monitoring (Optional): Progress can be monitored by withdrawing a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or GC-MS.

  • Work-up: After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature. Concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure product.

  • Characterization: Confirm the identity and purity of the product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a solid[1].

Mechanistic Insights: The Borrowing Hydrogen Cycle

The catalytic cycle is a sophisticated process that avoids the direct use of aldehydes. The catalyst facilitates the entire transformation from alcohol to the final methylated amine.

Borrowing_Hydrogen Figure 2: The 'Borrowing Hydrogen' Catalytic Cycle Ru_cat [Ru]-H₂ (Active Catalyst) Imine Imine (R-N=CH₂) Ru_cat->Imine (+2H 'Returned') Ru_resting [Ru] (Resting State) Ru_cat->Ru_resting (-2H) Methanol Methanol (CH₃OH) Methanol->Ru_resting 1. Oxidation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Imine -H₂O Aniline R-NH₂ (Aniline) Aniline->Imine 2. Condensation Product Product (R-NHCH₃) Imine->Product 3. Reduction Ru_resting->Ru_cat (+2H 'Borrowed') Ru_resting->Formaldehyde (-2H)

Caption: The 'Borrowing Hydrogen' Catalytic Cycle.
  • Oxidation: The Ruthenium catalyst oxidizes methanol to formaldehyde, "borrowing" two hydrogen atoms to form a metal hydride species ([Ru]-H₂)[7].

  • Condensation: The starting aniline (R-NH₂) condenses with the in situ-generated formaldehyde to form an imine intermediate, releasing a molecule of water.

  • Reduction: The Ruthenium hydride catalyst then "returns" the borrowed hydrogen atoms to the imine, reducing it to the final N-methylated aniline product and regenerating the catalyst for the next cycle[7].

Experimental Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data collection.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Assemble and Dry Glassware p2 Weigh Reagents under Inert Gas p1->p2 r1 Add Solvent (Methanol) p2->r1 r2 Heat at 140 °C for 12h r1->r2 w1 Solvent Removal (Rotovap) r2->w1 w2 Aqueous Extraction w1->w2 w3 Dry and Concentrate w2->w3 w4 Silica Gel Chromatography w3->w4 a1 Characterization (NMR, MS) w4->a1 a2 Determine Yield and Purity a1->a2

Caption: Step-by-step experimental workflow.
Expected Results & Troubleshooting

Parameter Expected Value Potential Issue Troubleshooting Action
Conversion > 95%Low or no conversion.Verify catalyst activity. Ensure anhydrous conditions and proper inert atmosphere. Check reaction temperature.
Yield (Isolated) 85-95%Low isolated yield.Optimize chromatography conditions. Check for product loss during aqueous work-up.
Purity > 98%Presence of starting material.Increase reaction time or slightly increase temperature.
Presence of N,N-dimethyl product.The chosen catalytic method minimizes this, but if observed, reduce reaction time or temperature.
Reduction of nitro group.Ensure the catalyst system is selective; some hydrogen autotransfer catalysts can reduce nitro groups[8].

Conclusion

The synthesis of this compound from 2-fluoro-5-nitroaniline is most effectively and selectively achieved using a Ruthenium-catalyzed N-methylation with methanol. This "Borrowing Hydrogen" approach represents a significant advancement over classical methods, offering high yields, excellent functional group tolerance, and superior atom economy. The detailed protocol and mechanistic insights provided in this guide equip researchers with a reliable and scientifically grounded method for obtaining this valuable synthetic intermediate.

References

A Spectroscopic Characterization Guide for 2-Fluoro-N-methyl-5-nitroaniline: An Analysis Based on Predicted Data and a Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic characterization framework for 2-Fluoro-N-methyl-5-nitroaniline (CAS: 110729-51-6). In the absence of publicly available experimental spectral data for this compound, this document employs a scientifically rigorous approach combining predictive analytics with a comparative analysis of its close structural analogue, 2-Fluoro-5-nitroaniline (CAS: 369-36-8). By leveraging computational prediction tools and established spectroscopic principles, we present the anticipated Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the identification and characterization of this molecule.

Introduction and Rationale

This compound is a substituted aniline derivative. Its structural motifs, including a fluorinated nitroaromatic ring and a secondary amine, make it a compound of interest in synthetic chemistry and potentially for materials science or pharmaceutical development. Accurate structural confirmation is the bedrock of all subsequent research, and spectroscopic methods remain the gold standard for this purpose.

As of the latest literature review, experimental MS, IR, and NMR spectra for this compound are not available in public repositories. This guide addresses this data gap by providing a comprehensive predicted spectroscopic profile.

Core Scientific Strategy: The causality behind our approach is rooted in the principles of structure-activity relationships. The electronic and steric effects of the N-methyl group are well-understood and allow for reliable prediction of its influence on the spectroscopic signature compared to the primary amine in the analogue compound.

  • Target Molecule: this compound

  • Analogue Compound: 2-Fluoro-5-nitroaniline

This document will first present the predicted data for the target molecule, followed by the experimental data for the analogue, providing a comparative basis for interpretation.

Molecular Structure Analysis

The key structural difference is the substitution of a proton on the amino group with a methyl group. This seemingly minor change has predictable and significant consequences for the spectroscopic data, particularly in NMR (loss of N-H proton signal, appearance of N-CH₃ signal) and IR (disappearance of N-H stretching vibrations).

Molecular structures of the target molecule and its analogue.

Figure 1. Chemical structures of the target molecule, this compound (left), and its structural analogue, 2-Fluoro-5-nitroaniline (right).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of molecular weight and offering clues to the structure.

Predicted Mass Spectrum for this compound

For a molecule with the formula C₇H₇FN₂O₂, the expected monoisotopic mass is 170.0491 Da. In a typical Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 170.

Predicted Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z 155

  • Loss of nitro group (•NO₂): [M - 46]⁺ → m/z 124

  • Loss of a formyl radical (•CHO) from the [M-NO₂]⁺ fragment: [M - 46 - 29]⁺ → m/z 95

Table 1: Predicted Key Mass Fragments for this compound

Predicted m/z Proposed Fragment Ion Notes
170 [C₇H₇FN₂O₂]⁺˙ Molecular Ion (M⁺˙)
155 [C₆H₄FN₂O₂]⁺ Loss of •CH₃

| 124 | [C₇H₇FN]⁺ | Loss of •NO₂ |

Experimental Mass Spectrum for 2-Fluoro-5-nitroaniline

The experimental data for the analogue compound (C₆H₅FN₂O₂) shows a molecular weight of 156.11 g/mol .[1] The mass spectrum from the NIST database confirms the molecular ion peak at m/z 156.[1][2]

Table 2: Experimental Key Mass Fragments for 2-Fluoro-5-nitroaniline

Experimental m/z Relative Intensity Proposed Fragment Ion Source
156 100% [C₆H₅FN₂O₂]⁺˙ (M⁺˙) NIST[1][2]
110 ~35% [C₆H₅FN]⁺˙ NIST[1]

| 83 | ~40% | [C₅H₄F]⁺ | NIST[1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • Ionization: Subject the sample to a standard electron beam (typically 70 eV) in the ion source.

  • Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_instrument MS Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg in 1 mL MeOH) Inlet Direct Inlet/ GC Injection Prep->Inlet Source Ion Source (EI, 70 eV) Inlet->Source Analyzer Mass Analyzer (Quadrupole/TOF) Source->Analyzer Detector Detector Analyzer->Detector Data Generate Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: Workflow for EI-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum for this compound

The N-methylation will primarily affect the N-H stretching region. The characteristic symmetric and asymmetric stretches of a primary amine will be replaced by a single, weaker secondary amine N-H stretch.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3400 N-H Stretch (Secondary Amine)
~2950-2850 C-H Stretch (Methyl group)
~1580, ~1340 NO₂ Asymmetric & Symmetric Stretch
~1520 C=C Aromatic Ring Stretch
~1250 C-N Stretch

| ~1200 | C-F | Stretch |

Experimental IR Spectrum for 2-Fluoro-5-nitroaniline

Experimental data from the NIST gas-phase IR spectrum provides a reliable reference.[3] The key difference is the presence of two N-H stretching bands characteristic of a primary amine.

Table 4: Experimental Characteristic IR Absorption Bands for 2-Fluoro-5-nitroaniline

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Source
3515, 3400 N-H Asymmetric & Symmetric Stretch (Primary Amine) NIST[3]
1635 N-H Scissoring (Bending) NIST[3]
1575, 1350 NO₂ Asymmetric & Symmetric Stretch NIST[3]

| 1520 | C=C | Aromatic Ring Stretch | NIST[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Workflow Diagram

IR_Workflow Start Start Background Collect Background Spectrum (Clean ATR) Start->Background Sample Place Solid Sample on ATR Crystal Background->Sample Acquire Acquire Spectrum (16-32 Scans) Sample->Acquire Process Generate IR Spectrum (Absorbance vs. cm⁻¹) Acquire->Process End End Process->End

Caption: Workflow for ATR-FTIR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus determines its resonance frequency (chemical shift).

Predicted ¹H NMR Spectrum for this compound

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and one N-methyl group. The N-H proton may be broad or may not be observed depending on the solvent and concentration.

  • N-Methyl Signal: A singlet integrating to 3H, likely around 3.0 ppm.

  • Aromatic Signals: Three signals in the aromatic region (approx. 6.5-8.0 ppm), each integrating to 1H. Their multiplicities will be determined by coupling to the adjacent fluorine and protons. The proton ortho to the nitro group will be the most downfield.

Table 5: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound

Predicted δ (ppm) Multiplicity Integration Assignment
~7.8 dd 1H H-6
~7.2 dd 1H H-4
~6.8 t 1H H-3
~5.0 (broad) s 1H N-H

| ~3.0 | d | 3H | N-CH₃ |

Note: The N-CH₃ signal is predicted as a doublet due to coupling with the N-H proton. This coupling may not be observed if proton exchange is rapid.

Experimental ¹H NMR Spectrum for 2-Fluoro-5-nitroaniline

The experimental spectrum of the analogue lacks the N-methyl signal and instead shows a broad signal for the two NH₂ protons.[4]

Table 6: Experimental ¹H NMR Data for 2-Fluoro-5-nitroaniline

δ (ppm) Multiplicity Integration Assignment Source
7.6-7.8 m 2H Aromatic H ChemicalBook[4]
6.9-7.1 m 1H Aromatic H ChemicalBook[4]

| ~4.5 (broad) | s | 2H | NH₂ | ChemicalBook[4] |

Predicted ¹³C NMR Spectrum for this compound

The spectrum should show 7 distinct carbon signals. The carbon atom bonded to fluorine (C-2) will appear as a doublet due to ¹JCF coupling. Other carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

Table 7: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound

Predicted δ (ppm) Assignment Notes
~150 (d) C-F Large ¹JCF coupling
~145 C-NO₂
~140 C-NH
~125 C-H
~115 C-H
~110 (d) C-H ²JCF coupling

| ~31 | N-CH₃ | |

Experimental ¹³C NMR Spectrum for 2-Fluoro-5-nitroaniline

The experimental data for the analogue shows 6 aromatic carbon signals.[5] The absence of the N-methyl signal is the key difference.

Table 8: Experimental ¹³C NMR Data for 2-Fluoro-5-nitroaniline

δ (ppm) Assignment Source
152.4 C-F ChemicalBook[5]
149.8 C-NH₂ ChemicalBook[5]
141.2 C-NO₂ ChemicalBook[5]
118.9 C-H ChemicalBook[5]
114.7 C-H ChemicalBook[5]

| 110.1 | C-H | ChemicalBook[5] |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition: Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID).

  • Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final NMR spectrum.

NMR Workflow Diagram

NMR_Workflow Prep Prepare Sample (~10 mg in 0.7 mL CDCl₃ + TMS) Insert Insert into Spectrometer Prep->Insert Tune Tune Probe & Lock on Solvent Insert->Tune Shim Shim Magnetic Field Tune->Shim Acquire Acquire FID Shim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Spectrum Generate NMR Spectrum Process->Spectrum

Caption: Workflow for NMR Data Acquisition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted MS, IR, and NMR data, when analyzed in conjunction with the experimental spectra of the structural analogue 2-Fluoro-5-nitroaniline, establish a reliable framework for the characterization of the target molecule. The key distinguishing features are expected to be the molecular ion at m/z 170, the absence of primary N-H IR stretches, and the presence of an N-methyl signal in both ¹H and ¹³C NMR spectra. This document serves as a critical resource for any researcher undertaking the synthesis or analysis of this compound, pending experimental verification.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-methyl-5-nitroaniline, a substituted aniline derivative, is a compound of interest in medicinal chemistry and materials science. Its structural motifs, including a fluorinated benzene ring, a nitro group, and a secondary amine, suggest its potential as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its application in drug design, reaction optimization, and materials development. This guide provides a detailed exploration of these key physical characteristics, supported by robust experimental methodologies.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from the closely related compound, 2-Fluoro-5-nitroaniline, and established analytical techniques to provide a comprehensive framework for its characterization.

Physicochemical Properties of Substituted Nitroanilines

The physical properties of substituted nitroanilines are significantly influenced by the nature and position of their functional groups. The presence of a nitro group (-NO2) and a fluorine atom (-F) on the aniline ring of this compound imparts a high degree of polarity to the molecule. The N-methylation of the amino group further modifies its hydrogen bonding capabilities.

Table 1: Physicochemical Identifiers of this compound
IdentifierValueSource
CAS Number 110729-51-6[1]
Molecular Formula C₇H₇FN₂O₂[1][2]
Molecular Weight 170.14 g/mol [1][2]
Appearance Solid (predicted)[2]

Melting Point Determination

The melting point of a solid is a critical physical property that provides insights into its purity. Pure crystalline solids typically exhibit a sharp melting point, whereas impurities tend to broaden and depress the melting range. For a compound like this compound, an accurate determination of its melting point is essential for its identification and quality control.

While the exact melting point of this compound is not readily found in the literature, data for the analogous compound, 2-Fluoro-5-nitroaniline (CAS 369-36-8), is available and can serve as a useful reference point.

Table 2: Reported Melting Point of 2-Fluoro-5-nitroaniline
CompoundMelting Point (°C)Source
2-Fluoro-5-nitroaniline97-100
2-Fluoro-5-nitroaniline99-103[3]

It is anticipated that the N-methylation in this compound may lead to a different melting point compared to its non-methylated counterpart due to alterations in crystal packing and intermolecular forces.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound sample is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating is performed to estimate the approximate melting range.

    • A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 10-15°C below the estimated melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow A Sample Preparation (Grind to a fine powder) B Capillary Tube Packing (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Heating (Slow rate near melting point) C->D E Observation & Recording (Record melting range) D->E

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a key determinant of its utility in different applications, including reaction chemistry, purification, and formulation. The solubility of this compound is dictated by its polar functional groups and the overall molecular structure. The "like dissolves like" principle suggests that this polar molecule will have appreciable solubility in polar solvents.

Predicted Solubility

Based on its structure, the solubility of this compound in common laboratory solvents can be predicted as follows:

  • Water: Likely to have low solubility due to the presence of the aromatic ring, despite the polar nitro and amino groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Expected to be soluble due to favorable dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, with the potential for hydrogen bonding with the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have poor solubility.

Experimental Protocol for Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide valuable information about the functional groups present in a molecule.

Materials:

  • This compound sample

  • Test tubes

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer (optional)

  • Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, organic solvents (e.g., methanol, acetone, dichloromethane, hexane).

Procedure:

  • Initial Solvent Screening:

    • Place approximately 10-20 mg of the this compound sample into a clean, dry test tube.

    • Add 1 mL of the chosen solvent.

    • Agitate the mixture (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.

    • Observe if the solid dissolves completely. If so, the compound is classified as soluble.

  • Aqueous Acid-Base Solubility:

    • Water: Test solubility in deionized water first.

    • 5% NaOH: If insoluble in water, test solubility in 5% NaOH. Solubility in this basic solution would suggest the presence of an acidic functional group.

    • 5% NaHCO₃: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weak base indicates a more strongly acidic group.

    • 5% HCl: If insoluble in water, test solubility in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, such as the amino group in anilines.

    • Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

Diagram of Solubility Testing Workflow:

SolubilityTestingWorkflow Start Start with the unknown compound Water Test with Water Start->Water Soluble_Water Soluble Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No HCl Test with 5% HCl Insoluble_Water->HCl Soluble_HCl Soluble (Basic) HCl->Soluble_HCl Yes Insoluble_HCl Insoluble HCl->Insoluble_HCl No NaOH Test with 5% NaOH Insoluble_HCl->NaOH Soluble_NaOH Soluble (Acidic) NaOH->Soluble_NaOH Yes Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH No H2SO4 Test with conc. H₂SO₄ Insoluble_NaOH->H2SO4 Soluble_H2SO4 Soluble (Neutral, contains O or N) H2SO4->Soluble_H2SO4 Yes Insoluble_H2SO4 Insoluble (Inert) H2SO4->Insoluble_H2SO4 No

Caption: Decision tree for qualitative solubility testing.

Conclusion

A comprehensive understanding of the physical properties of this compound is paramount for its effective utilization in scientific research and development. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for determining melting point and solubility provide a clear and reliable path for its characterization. The information and protocols presented in this guide offer a robust framework for researchers to ascertain these critical parameters, thereby facilitating the advancement of projects that rely on this and similar chemical entities. The provided experimental designs are self-validating and grounded in fundamental chemical principles, ensuring the generation of trustworthy and reproducible data.

References

2-Fluoro-N-methyl-5-nitroaniline CAS 110729-51-6 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2-Fluoro-N-methyl-5-nitroaniline (CAS 110729-51-6)

Introduction: The Significance of a Versatile Building Block

This compound, identified by CAS Number 110729-51-6, is a substituted aniline that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and an N-methylated amine on an aromatic ring, provides multiple reactive sites for constructing more complex molecules.[1][2] The presence of fluorine and nitro functional groups is particularly significant, as these moieties are prevalent in a wide range of bioactive compounds, including pharmaceuticals and agrochemicals.[3][4] Consequently, this compound is frequently utilized in laboratory research and development for the discovery of novel molecules with therapeutic potential.[5]

Given its role as a critical starting material, the unambiguous characterization and purity verification of this compound are paramount to ensure the integrity and success of subsequent synthetic steps. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the synthesis, purification, and multi-technique characterization of this compound, grounded in established analytical principles and data from structurally related molecules.

Core Physicochemical and Computational Data

A foundational understanding of a compound's properties is essential before commencing experimental work. The key physicochemical and computationally predicted data for this compound are summarized below.

PropertyValueSource
CAS Number 110729-51-6[1][6]
Molecular Formula C₇H₇FN₂O₂[1][2][6]
Molecular Weight 170.14 g/mol [2][6][7]
Appearance Solid[2]
Synonyms N-Methyl-2-fluoro-5-nitroaniline; Benzenamine, 2-fluoro-N-methyl-5-nitro-[2]
Purity (Typical) ≥96%[2][6]
Boiling Point (Predicted) 270.3 ± 30.0 °C[1][8]
Density (Predicted) 1.361 ± 0.06 g/cm³[1]
Topological Polar Surface Area (TPSA) 55.17 Ų[6]
logP (Predicted) 1.7756[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]

Caption: Chemical Structure of this compound.

Plausible Synthesis and Purification Strategy

While specific synthesis literature for this compound is sparse, a logical and efficient pathway can be devised based on established reactions for structurally similar compounds. A plausible two-step approach involves the selective reduction of a readily available precursor followed by N-methylation.

Proposed Synthetic Pathway

The synthesis leverages the selective reduction of one nitro group on 2,4-dinitrofluorobenzene. The nitro group at the 2-position is more sterically hindered and electronically influenced by the adjacent fluorine, making the 4-position nitro group more susceptible to reduction under controlled conditions. However, literature for the non-methylated analog shows a process for selectively reducing the 2-position nitro group using iron in acid.[9] This creates 2-fluoro-5-nitroaniline, which can then be methylated.

G start 2,4-Dinitrofluorobenzene step1_product 2-Fluoro-5-nitroaniline start->step1_product  Step 1: Selective Reduction  (e.g., Iron powder, Acetic Acid) final_product This compound step1_product->final_product  Step 2: N-Methylation  (e.g., Methyl iodide, Base)

Caption: Proposed two-step synthesis of the target compound.

Purification Protocol: Flash Column Chromatography

Causality: The crude product will likely contain unreacted starting material, the non-methylated intermediate, and potentially over-methylated byproducts. Flash column chromatography is the method of choice for separating these components based on their differing polarities. The nitro and amine groups make the compounds moderately polar, allowing for effective separation on a silica gel stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) packed as a slurry in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally the more polar starting materials or byproducts.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A single analytical technique is insufficient for complete characterization. A synergistic workflow employing spectroscopic and chromatographic methods is required for unambiguous structural confirmation and purity determination.

cluster_workflow Characterization Workflow cluster_structure Structural Confirmation cluster_purity Purity & Identity start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Aliquots Taken ms Mass Spectrometry (GC-MS or LC-MS) start->ms Aliquots Taken ir IR Spectroscopy (ATR-FTIR) start->ir Aliquots Taken hplc HPLC Analysis start->hplc Aliquots Taken end Verified Structure & Purity Report nmr->end ms->end ir->end hplc->end

Caption: Logical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C and ¹⁹F NMR provide complementary data on the carbon skeleton and the presence of the fluorine atom, respectively.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the aromatic protons. Based on the spectrum of the related 2-fluoro-5-nitroaniline[10], we can predict the approximate shifts and coupling patterns. The proton ortho to the nitro group will be the most downfield. The fluorine and amine groups will also influence the shifts and introduce complex splitting (doublets of doublets, etc.) due to H-H and H-F coupling.

  • N-H Signal (δ ~4.0-5.0 ppm): A broad singlet or a quartet (if coupled to the N-methyl protons) is expected for the amine proton. Its chemical shift can be concentration-dependent and may exchange with D₂O.

  • N-Methyl Signal (δ ~2.8-3.2 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to 3 hydrogens is expected for the methyl group attached to the nitrogen.

Experimental Protocol (¹H NMR):

  • Accurately weigh 5-10 mg of the purified sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Process the data (Fourier transform, phase correction, baseline correction, and integration).

Mass Spectrometry (MS)

Causality: MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition, while the fragmentation pattern observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provides corroborating structural evidence.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): A strong peak at m/z = 170, corresponding to the molecular weight of C₇H₇FN₂O₂.[1][2]

  • Key Fragments: Expect characteristic losses from the molecular ion:

    • m/z 153: Loss of -OH (rearrangement)

    • m/z 140: Loss of -NO

    • m/z 124: Loss of -NO₂

    • m/z 155: Loss of -CH₃

Experimental Protocol (GC-MS):

  • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[11]

  • Use a temperature program (e.g., ramp from 50°C to 280°C) to elute the compound.

  • Acquire the mass spectrum in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The presence of N-H, C-H, NO₂, and C-F bonds will give rise to characteristic absorption bands in the IR spectrum.

Expected IR Absorption Bands: Data from the closely related 2-fluoro-5-nitroaniline provides a strong basis for predicting the spectrum.[12]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (secondary amine) 3300 - 3500Stretch
Aromatic C-H 3000 - 3100Stretch
Aliphatic C-H (methyl) 2850 - 2960Stretch
Aromatic C=C 1450 - 1600Stretch
N-O (nitro group) 1500 - 1570 (asymmetric)Stretch
N-O (nitro group) 1300 - 1370 (symmetric)Stretch
C-F 1000 - 1400Stretch

Experimental Protocol (ATR-FTIR):

  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity of an organic compound. A reverse-phase method separates compounds based on their hydrophobicity, providing a quantitative measure of the main component relative to any impurities.

Experimental Protocol (Reverse-Phase HPLC):

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and linearly increase the concentration of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 340 nm).

  • Sample Preparation: Prepare a solution of the sample in the mobile phase or acetonitrile at a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components.

Safety, Handling, and Storage

  • Hazard Identification:

    • May be a flammable solid.[13][15]

    • Causes skin and serious eye irritation.[13][16]

    • May cause respiratory irritation.[13]

    • Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[14][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[16]

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, use a NIOSH-approved respirator with a particulate filter.[13]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[13]

    • Avoid formation of dust and aerosols.[13]

    • Keep away from heat, sparks, and open flames.[13][16]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14]

    • Store locked up.[16]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][16]

    • In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[13][16]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[13][16]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

Conclusion

The comprehensive characterization of this compound is a critical quality control step that underpins its successful use in research and development. By integrating a logical workflow of NMR, MS, and IR spectroscopy for structural verification, alongside HPLC for purity assessment, scientists can proceed with confidence in their synthetic endeavors. The protocols and expected outcomes detailed in this guide provide a robust framework for the analysis of this important chemical intermediate, while the safety information, extrapolated from close analogs, ensures it is handled with the necessary care.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-methyl-5-nitroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a fluorine atom, a secondary amine (N-methylamino group), and a nitro group on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate for the construction of more complex molecules with desired biological activities. The interplay of the electron-withdrawing nitro group and the halogen's inductive and mesomeric effects, combined with the directing influence of the N-methylamino group, governs the compound's stability and chemical behavior. This guide provides a comprehensive overview of the physicochemical properties, reactivity, stability, and handling of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a solid at room temperature.[2] Key physicochemical data are summarized in the table below.

PropertyValueSource
CAS Number 110729-51-6[3][4]
Molecular Formula C₇H₇FN₂O₂[2][3]
Molecular Weight 170.14 g/mol [2][3]
Appearance Solid[2]
Purity Typically ≥96%[2][5]
Storage 4°C, protect from light[5]

Molecular Structure and Electronic Effects

The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making the amine group less basic. Conversely, the fluorine atom exerts a dual electronic effect: a strong -I (inductive) effect, which is electron-withdrawing, and a weaker +M (mesomeric) effect, which is electron-donating. The N-methylamino group is an electron-donating group (+M > -I), which activates the ring towards electrophilic attack, primarily at the ortho and para positions.

Synthesis_of_this compound start 2-Fluoro-5-nitroaniline reaction N-methylation Reaction start->reaction reagent Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) reagent->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

References

The Synthetic Versatility of 2-Fluoro-N-methyl-5-nitroaniline: A Technical Primer for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials.[1][2] 2-Fluoro-N-methyl-5-nitroaniline (CAS No. 110729-51-6) emerges as a highly valuable, yet under-explored, building block possessing a unique constellation of functional groups.[3][4][5] This technical guide will provide an in-depth analysis of the potential applications of this compound, drawing upon established principles of organic synthesis and the known reactivity of analogous structures. For researchers, medicinal chemists, and professionals in drug development, understanding the synthetic potential of this compound can unlock new avenues for molecular design and discovery.

The core utility of this molecule lies in the interplay of its three key functional moieties: the fluorine atom, the nitro group, and the N-methylamino group. The fluorine atom, positioned ortho to the N-methylamino group, is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group situated para to it. The N-methylamino group offers a site for further functionalization, while the nitro group itself can be readily transformed into a variety of other functional groups, most notably an amino group, which opens up a vast array of subsequent chemical transformations.

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 110729-51-6[3][5]
Molecular Formula C₇H₇FN₂O₂[3][4][5]
Molecular Weight 170.14 g/mol [3][4][5]
Appearance Solid[4]
Storage Conditions 2-8°C, sealed in dry, dark place[3]

Due to its nitroaromatic nature, appropriate safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Core Synthetic Applications: A Mechanistic Perspective

The true potential of this compound is realized in its application as a versatile intermediate. The following sections will detail its most promising synthetic transformations, supported by mechanistic insights and established protocols for analogous compounds.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom in this compound is highly activated towards SNAr. This is a direct consequence of the strong electron-withdrawing effect of the para-nitro group, which stabilizes the intermediate Meisenheimer complex. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, making fluorinated aromatics particularly reactive.[6]

Causality of Experimental Choices: The choice of nucleophile, solvent, and base is critical in directing the outcome of SNAr reactions. A wide variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can readily displace the fluorine atom.[7][8] The use of a polar aprotic solvent, such as DMF or DMSO, is typically preferred as it effectively solvates the cation of the base without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often employed to deprotonate the nucleophile without competing in the substitution reaction.

Experimental Workflow: SNAr with a Generic Nucleophile

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start This compound + Nucleophile (Nu-H) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) Heating Heat reaction mixture (e.g., 80-120 °C) Start->Heating Stirring Quench Quench with water Heating->Quench Cool to room temperature Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or recrystallization Extract->Purify

Caption: General workflow for a typical SNAr reaction.

Representative Protocol: Synthesis of a Substituted N-methyl-5-nitroaniline

  • Step 1: Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired nucleophile (e.g., a phenol or thiol, 1.2 eq) and potassium carbonate (2.0 eq).

  • Step 2: Reaction: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Step 3: Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Step 4: Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired substituted product.

Reduction of the Nitro Group: Gateway to Diamines

The nitro group of this compound can be selectively reduced to an amine, yielding a valuable diamine intermediate. This transformation opens up a plethora of synthetic possibilities, including the construction of heterocyclic rings, which are prevalent in medicinal chemistry.

Causality of Experimental Choices: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a clean and efficient method. Alternatively, metal-acid systems, such as tin or iron in the presence of hydrochloric acid, are also effective.[9] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is generally milder and less likely to affect other reducible groups.

Logical Relationship: From Nitroaniline to Benzimidazole

Start This compound Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Diamine Resulting Diamine Intermediate Reduction->Diamine Cyclization Cyclization with an Aldehyde or Carboxylic Acid Derivative Diamine->Cyclization Product Substituted Benzimidazole Cyclization->Product

Caption: Synthetic pathway to Benzimidazoles.

Representative Protocol: Reduction of the Nitro Group

  • Step 1: Catalyst Suspension: In a flask suitable for hydrogenation, suspend Palladium on carbon (10 wt. %, 5-10 mol%) in a solvent such as ethanol or ethyl acetate.

  • Step 2: Addition of Starting Material: Add this compound (1.0 eq) to the flask.

  • Step 3: Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker) with vigorous stirring at room temperature.

  • Step 4: Filtration and Concentration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Step 5: Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be used in the next step without further purification or purified by standard methods if necessary.

Potential in Drug Discovery and Agrochemicals

The structural motifs accessible from this compound are frequently found in biologically active molecules. For example, substituted anilines and benzimidazoles are key components of many kinase inhibitors used in oncology.[10][11] The presence of a fluorine atom can often enhance metabolic stability and binding affinity.[2][12] In the agrochemical sector, fluorinated and nitrated aromatics are common precursors to herbicides and fungicides.[2][13]

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its strategic arrangement of functional groups allows for selective and high-yielding transformations, primarily through nucleophilic aromatic substitution and nitro group reduction. This guide has provided a framework for understanding and exploiting the reactivity of this compound, offering both mechanistic insights and practical protocols. For chemists engaged in the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical industries, this compound represents a valuable addition to the synthetic chemist's toolbox.

References

The Versatile Virtuoso: A Technical Guide to 2-Fluoro-N-methyl-5-nitroaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of 2-Fluoro-N-methyl-5-nitroaniline as a pivotal building block in the synthesis of diverse heterocyclic compounds. We will delve into the core reactivity of this versatile precursor, exploring the mechanistic underpinnings of its utility in constructing medicinally relevant scaffolds such as benzimidazoles and quinoxalines. This guide will provide not only theoretical insights but also actionable, field-proven experimental protocols, data presentation in a readily accessible format, and visual aids to facilitate a deeper understanding of the synthetic transformations.

Introduction: Unveiling the Potential of a Key Building Block

This compound, with its unique constellation of functional groups, presents a compelling starting point for the synthesis of a multitude of heterocyclic systems.[1] The strategic placement of a fluorine atom, a nitro group, and an N-methylated amine on the aniline scaffold imparts a distinct reactivity profile that can be harnessed for elegant and efficient synthetic strategies.

The fluorine atom, positioned ortho to the amino group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group, which stabilizes the transient Meisenheimer complex intermediate.[2] The N-methyl group, while seemingly a minor modification, can influence the solubility, reactivity, and conformational preferences of the molecule and its downstream products.

This guide will illuminate the pathways to transform this readily available intermediate into complex heterocyclic architectures, which are the cornerstones of many pharmaceutical and agrochemical agents.[1]

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for this compound in the context of heterocyclic synthesis is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is significantly influenced by the electronic nature of the aromatic ring.

The presence of the nitro group in the para position to the fluorine atom is crucial for activating the ring towards nucleophilic attack. This electron-withdrawing group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[3] Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, and the exact pathway can be influenced by the nature of the nucleophile and the reaction conditions.[4][5]

Synthesis of Benzimidazoles: A Gateway to Bioactive Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in a wide array of pharmacologically active molecules. The synthesis of substituted benzimidazoles can be efficiently achieved from o-phenylenediamines. While direct synthesis from this compound requires a preliminary reduction of the nitro group, this two-step, one-pot approach is a powerful strategy.

Mechanistic Pathway for Benzimidazole Formation

The synthesis of benzimidazoles from this compound typically involves an initial in-situ reduction of the nitro group to an amine, followed by cyclocondensation with a suitable carbonyl compound, such as an aldehyde.

cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation Start This compound Intermediate N1-methyl-5-fluorobenzene-1,2-diamine Start->Intermediate [H] Schiff_Base Schiff Base Intermediate Intermediate->Schiff_Base + Aldehyde Aldehyde R-CHO Aldehyde->Schiff_Base Benzimidazole N-methyl-6-fluoro-2-substituted-1H-benzo[d]imidazole Schiff_Base->Benzimidazole Cyclization & Dehydration

Caption: Proposed reaction pathway for benzimidazole synthesis.

Experimental Protocol: Two-Step, One-Pot Synthesis of N-Methyl-6-fluoro-2-aryl-1H-benzimidazoles

This protocol is adapted from established methods for the synthesis of benzimidazoles from o-nitroanilines.[6]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound110729-51-6170.141.70 g (10 mmol)
Substituted BenzaldehydeVariesVaries10 mmol
Sodium Dithionite (Na₂S₂O₄)7775-14-6174.115.22 g (30 mmol)
Ethanol64-17-546.0750 mL
Water7732-18-518.0225 mL

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.70 g, 10 mmol) and the substituted benzaldehyde (10 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Gradually add sodium dithionite (5.22 g, 30 mmol) to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure N-methyl-6-fluoro-2-aryl-1H-benzimidazole.

Synthesis of Quinoxalines: Building a Privileged Scaffold

Quinoxalines are another class of heterocyclic compounds with significant biological activities.[7] Their synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Similar to the benzimidazole synthesis, a preliminary reduction of the nitro group in this compound is required.

Mechanistic Pathway for Quinoxaline Formation

The formation of quinoxalines from the in-situ generated N¹-methyl-5-fluorobenzene-1,2-diamine and a 1,2-dicarbonyl compound is a robust and high-yielding transformation.

cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation Start This compound Intermediate N1-methyl-5-fluorobenzene-1,2-diamine Start->Intermediate [H] Dihydropyrazine Dihydropyrazine Intermediate Intermediate->Dihydropyrazine + Dicarbonyl Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Dihydropyrazine Quinoxaline 6-Fluoro-1-methyl-2,3-disubstituted-quinoxaline Dihydropyrazine->Quinoxaline Oxidation

Caption: Proposed reaction pathway for quinoxaline synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-1-methyl-2,3-disubstituted-quinoxalines

This protocol is based on well-established procedures for quinoxaline synthesis from o-phenylenediamines.[8]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound110729-51-6170.141.70 g (10 mmol)
1,2-Dicarbonyl Compound (e.g., Benzil)134-81-6210.232.10 g (10 mmol)
Iron Powder7439-89-655.851.68 g (30 mmol)
Acetic Acid64-19-760.0550 mL
Ethanol64-17-546.0750 mL

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend iron powder (1.68 g, 30 mmol) in acetic acid (50 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve this compound (1.70 g, 10 mmol) in hot ethanol (50 mL) and add it dropwise to the refluxing iron-acetic acid mixture.

  • After the addition is complete, continue refluxing for 1 hour to ensure complete reduction of the nitro group.

  • To the hot reaction mixture, add the 1,2-dicarbonyl compound (10 mmol) in one portion.

  • Continue to reflux the reaction mixture for an additional 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into 300 mL of cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 6-fluoro-1-methyl-2,3-disubstituted-quinoxaline.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and structural features allow for facile construction of complex molecular architectures through well-established synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable compound in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Fluoro-N-methyl-5-nitroaniline in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifaceted Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 2-Fluoro-N-methyl-5-nitroaniline is a quintessential example of a strategic building block, offering chemists multiple, distinct points of reactivity to be exploited in a controlled, stepwise fashion. Its structure, featuring a fluorine atom activated by a para-nitro group, a secondary amine, and a reducible nitro group, makes it a versatile precursor for a wide array of complex molecular architectures, especially in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]

This guide provides an in-depth exploration of the reactivity of this compound, offering mechanistic insights and field-proven protocols for its application in multi-step synthesis.

Physicochemical & Spectroscopic Data Summary

A thorough understanding of a reagent's physical and safety properties is paramount before its use in any experimental setting. The data below is compiled for quick reference.

PropertyValueSource(s)
CAS Number 110729-51-6[1][3]
Molecular Formula C₇H₇FN₂O₂[1][4]
Molecular Weight 170.14 g/mol [1][3]
Appearance Yellow to Brown Solid/Powder[1]
Melting Point 97-100 °C
Purity ≥96%[3]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from three primary functional groups that can be addressed with high selectivity. The order of operations can be tailored to the specific synthetic target.

Diagram: Key Reactivity Sites

G cluster_0 cluster_1 mol A S(N)Ar Reaction Site (Fluorine Displacement) mol:n->A B Nitro Group Reduction (to Amine) mol:e->B C N-Methylamino Group (Directing Group) mol:sw->C

Caption: Primary reactive sites on this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond: The fluorine atom is positioned ortho to the N-methyl group and, more importantly, para to the strongly electron-withdrawing nitro group (-NO₂). This arrangement significantly lowers the electron density of the aromatic ring, making the ipso-carbon (C2) highly electrophilic and susceptible to attack by nucleophiles. The high electronegativity of fluorine also enhances its ability to act as a good leaving group in SNAr reactions, often showing greater reactivity than other halogens (F > Cl > Br > I) when nucleophilic attack is the rate-determining step.[5] This pathway is ideal for introducing amines, alcohols, and thiols to form substituted N-methyl-5-nitroaniline derivatives.[6][7][8]

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acidic media (e.g., SnCl₂, HCl) or using reagents like sodium borohydride in the presence of a catalyst.[9][10][11] This transformation is pivotal, as it converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, fundamentally altering the reactivity of the aromatic ring for subsequent steps.

  • The N-Methylamino Group: This secondary amine is a moderately activating, ortho-, para-directing group. While less reactive as a nucleophile than a primary aniline due to steric hindrance from the methyl group, it plays a crucial role in directing the regiochemistry of electrophilic aromatic substitution reactions if such a step were desired. More commonly, its presence is a key structural motif in the final target molecule, for example, in forming part of a pharmacophore in kinase inhibitors.[12]

Application in Multi-Step Synthesis: A Workflow Approach

The true power of this compound is realized in sequential reaction workflows. A common and highly effective strategy is to first perform an SNAr reaction, followed by the reduction of the nitro group, and then further functionalize the newly formed primary amine.

Diagram: Synthetic Workflow Example

G A This compound B Intermediate A (S(N)Ar Product) A->B S(N)Ar Reaction (e.g., + R-NH₂) C Intermediate B (Diamino Compound) B->C Nitro Reduction (e.g., H₂, Pd/C) D Final Product (e.g., Heterocycle) C->D Cyclization / Coupling (e.g., + Phosgene)

Caption: A typical multi-step synthesis workflow starting material.

Detailed Experimental Protocols

Safety First: this compound is a flammable solid and causes skin and serious eye irritation. It may also cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid creating dust. Keep away from heat, sparks, and open flames.[13]

Protocol 1: SNAr Displacement of Fluorine with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a representative primary amine, such as benzylamine.

Mechanistic Rationale: The reaction proceeds via the classical two-step SNAr mechanism. The nucleophilic amine attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. In the second, typically fast step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. A mild base like K₂CO₃ or a tertiary amine is often used to neutralize the HF generated.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable solvent such as DMF or MeCN (approx. 0.1 M concentration of the limiting reagent).

  • Add benzylamine (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-benzyl-2-(methylamino)-4-nitroaniline.

Protocol 2: Reduction of the Nitro Group

This protocol details the catalytic hydrogenation of the SNAr product from Protocol 1 to form the corresponding diamine.

Mechanistic Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[15] The substrate adsorbs onto the surface of the palladium catalyst, as does molecular hydrogen. The hydrogen is activated by the metal, and a stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates before yielding the primary amine.[9][11]

Materials:

  • SNAr product (from Protocol 1, 1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w, ~5 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (from a balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the SNAr product (1.0 eq) in MeOH or EtOH in a suitable hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete in 2-6 hours.

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting diamine is often pure enough for the next step, but can be purified by chromatography if necessary.

Troubleshooting and Field Insights

  • Incomplete SNAr Reaction: If the SNAr reaction stalls, ensure the base is anhydrous and the solvent is of high purity. In some cases, using a stronger, non-nucleophilic base like DBU or switching to a higher boiling point solvent like DMSO may be necessary.

  • Catalyst Poisoning during Hydrogenation: Sulfur-containing compounds can poison the Pd/C catalyst. If the SNAr reaction involved a thiol, ensure the intermediate is rigorously purified before the reduction step.

  • Product Stability: The diamino products resulting from the nitro reduction can be sensitive to air oxidation. It is often best to use them immediately in the subsequent reaction step. If storage is necessary, keep them under an inert atmosphere and in a cool, dark place.

By understanding the distinct reactivity of its functional groups and applying robust, well-established protocols, researchers can effectively utilize this compound as a powerful and versatile tool in the synthesis of complex, high-value molecules.

References

The Prospective Role of 2-Fluoro-N-methyl-5-nitroaniline as a Niche Building Block in Advanced Materials: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Research Frontier

As researchers and innovators in materials science, our work often leads us to chemical entities that, while commercially available, remain largely unexplored in peer-reviewed literature. 2-Fluoro-N-methyl-5-nitroaniline is one such compound. While categorized by suppliers as a building block for polymer science, a thorough review of current scientific literature reveals a notable absence of its direct application in materials science research.[1] This guide, therefore, takes an expert-driven, prospective approach. It is designed for the researcher poised at the edge of discovery, providing a foundational understanding of this molecule's potential and a scientifically grounded, hypothetical framework for its application.

The insights and protocols herein are synthesized from an analysis of its chemical structure, data from analogous fluorinated and nitrated aniline compounds, and established principles of polymer chemistry. This document serves not as a record of past achievements, but as a launchpad for future innovation.

Section 1: Molecular Profile and Strategic Significance

This compound is a substituted aromatic amine with the molecular formula C₇H₇FN₂O₂.[2][3][4] Its structure is characterized by three key functional groups attached to a benzene ring: a fluoro group, an N-methylamino group, and a nitro group. This trifecta of functionalities suggests a rich and versatile reactivity, making it a compelling candidate for the synthesis of novel functional materials.

Structural Features and Their Implications for Materials Science:

  • Fluoro Group: The presence of fluorine can impart desirable properties to materials, including high thermal stability, chemical resistance, and altered electronic characteristics due to its strong electron-withdrawing nature.

  • Nitro Group: A powerful electron-withdrawing group, the nitro functionality can be instrumental in creating materials with interesting optical and electronic properties. It is also a key precursor for reduction to an amino group, opening pathways for further polymerization or functionalization.

  • N-Methylamino Group: This secondary amine is a site for polymerization and other chemical modifications. The methyl group can influence solubility and intermolecular interactions in a final material.

The strategic placement of these groups on the aniline ring creates a molecule with significant potential for creating high-performance polymers, materials for non-linear optics, or specialized coatings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning synthetic protocols and understanding the compound's behavior in various solvent systems.

PropertyValueSource
CAS Number 110729-51-6[1][2][4]
Molecular Formula C₇H₇FN₂O₂[1][2][3][4]
Molecular Weight 170.14 g/mol [1][2][4]
Appearance Solid[3]
Purity ≥96%[2][4]
Storage 2-8°C, sealed in dry, dark place[1]

Section 2: Prospective Application in the Synthesis of a Fluorinated Poly-N-methylaniline Derivative

While no direct synthesis of a material using this compound has been published, its structure is highly suggestive of its use as a monomer in the creation of a novel polyaniline derivative. Polyanilines are a well-studied class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronics. The incorporation of fluorine and a nitro group could significantly modify the properties of the resulting polymer.

The following is a hypothetical, yet scientifically plausible, two-step protocol for the synthesis of a fluorinated, nitro-substituted poly-N-methylaniline.

Experimental Workflow: A Two-Stage Approach

The proposed synthesis involves an initial reductive step to convert the nitro group to an amine, followed by oxidative polymerization of the resulting diamine monomer.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Oxidative Polymerization A This compound B Reduction Reaction (e.g., with SnCl2/HCl) A->B C 2-Fluoro-N1-methylbenzene-1,4-diamine (Hypothetical Monomer) B->C D Dispersion of Monomer in Acidic Medium C->D Proceed to Polymerization E Addition of Oxidizing Agent (e.g., Ammonium Persulfate) D->E F Poly(2-fluoro-N-methylaniline-co-4-amino-2-fluoro-N-methylaniline) (Hypothetical Polymer) E->F G Purification and Characterization F->G

References

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-Fluoro-N-methyl-5-nitroaniline, a key fluorinated intermediate in the development of agrochemicals and active pharmaceutical ingredients (APIs).[1] The procedure details a direct N-methylation of the precursor, 2-fluoro-5-nitroaniline, using methyl iodide. Emphasis is placed on the rationale behind procedural choices, in-process controls for reaction monitoring, and robust safety protocols. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering a self-validating workflow from reaction setup to product characterization.

Introduction and Scientific Rationale

This compound (CAS 110729-51-6) is a substituted aniline derivative whose structural motifs—a fluorine atom, a nitro group, and a secondary amine—make it a versatile building block for introducing specific functionalities into larger molecules. The selective synthesis of this compound is crucial for downstream applications.

The presented protocol focuses on the direct N-methylation of 2-fluoro-5-nitroaniline. This approach is chosen for its procedural simplicity and high atom economy, making it suitable for laboratory-scale synthesis. The primary challenge in methylating nitroanilines is controlling the degree of alkylation; over-methylation can lead to the formation of a quaternary ammonium salt or N,N-dimethylated byproducts. The selection of a mild base and careful control of stoichiometry are paramount. This protocol employs potassium carbonate as the base in an acetone solvent system, which provides a balance of reactivity and selectivity to favor the desired mono-methylated product.

Reaction Scheme:

Caption: Figure 1: Experimental Workflow for this compound Synthesis.

References

Application Note: Quantitative Analysis of 2-Fluoro-N-methyl-5-nitroaniline using Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

2-Fluoro-N-methyl-5-nitroaniline (CAS No. 110729-51-6) is a fluorinated nitroaromatic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and specialized agrochemicals.[1][2] Its unique substitution pattern, featuring fluoro, N-methyl, and nitro groups, imparts specific reactivity and properties valuable in organic synthesis.[1] Given its role as a critical building block, the purity and concentration of this compound must be determined with high accuracy and reliability to ensure the quality, efficacy, and safety of downstream products.

This application note provides a detailed, robust, and validated analytical method for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative explains the causality behind experimental choices and provides a comprehensive, step-by-step protocol designed for immediate implementation in a research or quality control laboratory. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 110729-51-6[5][6]
Molecular Formula C₇H₇FN₂O₂[5][6]
Molecular Weight 170.14 g/mol [6]
Appearance Solid, typically yellow to brown[1][5]
Purity (Typical) ≥96%[5][6]
LogP 1.7756 (Computed)[6]

Principle of the Analytical Method: RP-HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture.[7] For non-volatile and thermally labile compounds like nitroaniline derivatives, HPLC is often superior to Gas Chromatography (GC) as it does not require derivatization.[7]

This method employs a reverse-phase (RP) approach, which is ideal for moderately polar compounds like this compound. The core principle involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte partitions between the two phases based on its hydrophobicity. By precisely controlling the mobile phase composition, flow rate, and temperature, a reproducible separation is achieved.

Quantification is performed using a UV-Vis detector. The nitroaniline moiety contains a strong chromophore, allowing for sensitive detection at a specific wavelength where the analyte absorbs maximally, ensuring high sensitivity and selectivity.

Method Validation: A Self-Validating System (ICH Q2(R2))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] Adherence to ICH Q2(R2) guidelines ensures the data generated is reliable and accurate.[8][9][10] The workflow for validation establishes the performance characteristics of the method.

cluster_0 Method Validation Workflow (ICH Q2(R2)) cluster_1 Core Validation Parameters Start Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Start->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity/ Selectivity Execute->Specificity Linearity Linearity Execute->Linearity Accuracy Accuracy (% Recovery) Execute->Accuracy Precision Precision (% RSD) Execute->Precision Robustness Robustness Execute->Robustness Fit Method is Fit for Purpose Report->Fit Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Caption: ICH Q2(R2) based method validation workflow.

The key parameters validated for this method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery of a known added amount of analyte.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is adapted from established methods for nitroaniline compounds and is designed to provide excellent resolution and peak shape for this compound.[11][12][13]

Instrumentation and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Analytical Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18), 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A HPLC-grade Water with 0.1% Phosphoric Acid.
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Phosphoric Acid.
Diluent 50:50 (v/v) Acetonitrile:Water.
Reference Standard This compound, purity ≥98%.
Chemicals Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).

Causality: A C18 column is chosen for its versatility and proven performance in retaining small, moderately polar aromatic compounds. The addition of 0.1% phosphoric acid to the mobile phase is critical; it protonates residual silanol groups on the silica support, minimizing peak tailing for the basic amine moiety and ensuring sharp, symmetrical peaks.[12][13]

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance if determined)
Gradient Elution 0-10 min: 40% B to 70% B; 10-12 min: 70% B to 40% B; 12-15 min: 40% B (Re-equilibration)
Run Time 15 minutes

Causality: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to provide a robust separation in a reasonable timeframe. A column temperature of 30 °C ensures stable retention times by mitigating fluctuations in mobile phase viscosity.

Preparation of Solutions

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored protected from light at 4°C.

2. Calibration Standards (e.g., 1-100 µg/mL):

  • Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Record the weight and dilute to volume with the diluent. Sonicate for 5 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Perform further dilutions with the diluent as necessary to bring the concentration within the validated calibration range.

cluster_workflow Analytical Quantification Workflow Prep Sample & Standard Preparation Inject HPLC Injection & Chromatographic Separation Prep->Inject Detect UV Detection (254 nm) Inject->Detect Integrate Peak Integration & Area Measurement Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Standards Quantify Concentration Calculation Integrate->Quantify Sample Calibrate->Quantify

Caption: Step-by-step analytical workflow diagram.

Data Analysis and System Suitability

  • System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[9]

  • Calibration Curve: Plot the peak area of the analyte versus the known concentration for each calibration standard. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: The concentration of this compound in the prepared sample solution is calculated using the linear regression equation derived from the calibration curve.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Calculation: Account for all dilutions and the initial sample weight to report the final concentration as a weight/weight percentage (% w/w).

    % w/w = (Concentration from curve (µg/mL) * Dilution Factor * Volume (mL)) / (Initial Sample Weight (mg) * 1000)

Summary of Validation Data (Exemplary)

The following table presents typical acceptance criteria for the validation of this analytical method, based on ICH guidelines and data from similar nitroaniline analyses.[11][14]

Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at the retention time of the analyte peak.Peak is pure and well-resolved from placebo and potential impurities.
Linearity (r²) ≥ 0.999> 0.9995
Range 1 - 100 µg/mLMethod is linear, accurate, and precise over this range.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%< 1.0%
LOD Signal-to-Noise Ratio ≥ 3~0.2 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10~0.7 µg/mL
Robustness %RSD of results ≤ 2.0% after minor changes.Method is robust to ±5% change in mobile phase composition and ±2°C in column temp.

Conclusion

This application note details a specific, sensitive, and robust RP-HPLC-UV method for the accurate quantification of this compound. The provided protocol is grounded in established chromatographic principles for related compounds and is designed for straightforward implementation. By following the integrated ICH Q2(R2) validation framework, laboratories can ensure the generation of high-quality, reliable, and defensible analytical data, which is essential for quality control and regulatory compliance in the pharmaceutical and chemical industries.

References

Application Note: A Practical Guide to the Laboratory Scale-Up Synthesis of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of 2-Fluoro-N-methyl-5-nitroaniline (CAS: 110729-51-6), a valuable fluorinated nitroaromatic intermediate for research and development. The described two-step synthetic pathway is designed for robustness and scalability within a standard laboratory setting. The protocol begins with the selective reduction of 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline, followed by a carefully controlled N-methylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles, scale-up considerations for thermal management and mass transfer, and a critical analysis of process safety, particularly concerning the handling of hazardous reagents.

Strategic Overview and Rationale

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy is predicated on the availability of common starting materials and employs well-established, scalable reaction classes.

  • Step 1: Selective Reduction. The initial challenge is the regioselective reduction of one nitro group on the 2,4-dinitrofluorobenzene starting material. While various reducing agents exist, the use of iron powder in acetic acid is selected for its cost-effectiveness, operational simplicity, and favorable safety profile compared to alternatives like stannous chloride, which generates heavy metal waste. This method is well-documented for its selectivity in reducing the ortho-nitro group due to steric and electronic factors.[1]

  • Step 2: N-Methylation. The subsequent N-methylation of the resulting 2-fluoro-5-nitroaniline is achieved using dimethyl sulfate (DMS). DMS is a powerful and efficient methylating agent suitable for scale-up. However, it is extremely toxic and carcinogenic, mandating stringent safety protocols which are detailed extensively in this guide.[2][3][4][5] The choice of a mild base and a suitable polar aprotic solvent is critical to ensure high conversion while minimizing side reactions.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Selective Reduction cluster_1 Step 2: N-Methylation SM 2,4-Dinitrofluorobenzene INT 2-Fluoro-5-nitroaniline SM->INT Fe, Acetic Acid Reflux FP This compound INT->FP Dimethyl Sulfate (DMS) K₂CO₃, Acetone

Caption: High-level overview of the two-step synthesis pathway.

Experimental Protocols

Part A: Synthesis of 2-Fluoro-5-nitroaniline (Intermediate)

This procedure is adapted from established methods for the selective reduction of dinitroaromatics.[1]

Materials & Reagents:

Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount Used (g)Moles (mol)Molar Eq.
2,4-Dinitrofluorobenzene70-34-8186.1050.00.2691.0
Iron Powder (<100 mesh)7439-89-655.8560.01.0744.0
Glacial Acetic Acid64-19-760.05650 mL--
Ethyl Acetate141-78-688.111000 mL--
Saturated Sodium Bicarbonate Soln.--~800 mL--
Saturated Sodium Chloride Soln. (Brine)--200 mL--
Anhydrous Magnesium Sulfate7487-88-9120.3720 g--

Procedure:

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add glacial acetic acid (650 mL) and iron powder (60.0 g).

  • Reagent Addition: Begin vigorous stirring to create a suspension. In a separate beaker, dissolve 2,4-dinitrofluorobenzene (50.0 g) in ~50 mL of the acetic acid drawn from the flask. Slowly add this solution to the iron suspension over 30 minutes. The reaction is exothermic; use a water bath to maintain the temperature below 100°C.

  • Reaction & Monitoring: After the addition is complete, heat the mixture to a gentle reflux (~118°C) and maintain for 1.5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is consumed.

  • Work-up & Isolation: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate (2 x 100 mL).

  • Extraction: Transfer the filtrate to a 2 L separatory funnel. Pour the mixture into 1 L of ice-water and extract with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution until effervescence ceases (~4 x 200 mL), followed by water (200 mL) and brine (200 mL).[6]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude orange solid can be recrystallized from an ethanol/water mixture to yield 2-fluoro-5-nitroaniline as bright orange crystals. Typical yield is 70-80%.

Part B: Synthesis of this compound (Final Product)

WARNING: Dimethyl sulfate is extremely hazardous (toxic, corrosive, and carcinogenic).[4] All operations must be performed in a certified chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[3] Have a quench solution (e.g., 10% ammonia or sodium carbonate solution) readily available.

Materials & Reagents:

Reagent/MaterialCAS No.Molar Mass ( g/mol )Amount Used (g)Moles (mol)Molar Eq.
2-Fluoro-5-nitroaniline369-36-8156.1230.00.1921.0
Dimethyl Sulfate (DMS)77-78-1126.1326.7 (20.1 mL)0.2111.1
Anhydrous Potassium Carbonate584-08-7138.2139.80.2881.5
Acetone (anhydrous)67-64-158.08500 mL--
Dichloromethane (DCM)75-09-284.93500 mL--
10% Aqueous Ammonia Solution--50 mL--

Procedure:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-fluoro-5-nitroaniline (30.0 g), anhydrous potassium carbonate (39.8 g), and acetone (500 mL).

  • Reagent Addition: Heat the suspension to a gentle reflux with vigorous stirring. Add dimethyl sulfate (20.1 mL) dropwise via the dropping funnel over 45 minutes.

  • Reaction & Monitoring: Maintain the reflux for 4-6 hours after the addition is complete. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting aniline.

  • DMS Quench: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add 50 mL of 10% aqueous ammonia solution to the reaction flask and stir for 1 hour to quench and destroy any unreacted dimethyl sulfate.

  • Work-up & Isolation: Filter the suspension to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane (300 mL) and transfer to a separatory funnel. Wash with water (2 x 150 mL) and brine (150 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from isopropanol or by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford this compound as a solid.[7]

Scale-Up and Process Safety Considerations

Transitioning from a small-scale synthesis to a multi-gram laboratory scale-up requires careful consideration of several factors:

  • Thermal Management: Both the iron/acetic acid reduction and the N-methylation with DMS are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to use controlled, portion-wise addition of reagents and have an external cooling bath (ice-water) on standby to manage any temperature spikes.

  • Mass Transfer: The efficiency of the heterogeneous reduction reaction depends on effective mixing to ensure contact between the iron powder and the dissolved nitroaromatic. Robust mechanical stirring is mandatory and superior to magnetic stirring at this scale.

  • Dimethyl Sulfate (DMS) Safety Protocol: The high toxicity of DMS cannot be overstated. Symptoms of exposure can be delayed.[4][5] The following workflow is mandatory.

G PPE Don Full PPE: - Face Shield & Goggles - Heavy-duty Gloves - Lab Coat FumeHood Work Exclusively in a Certified Chemical Fume Hood PPE->FumeHood Quench Prepare 10% Ammonia Quench Solution FumeHood->Quench Dispense Dispense DMS via Syringe or Dropping Funnel Quench->Dispense Reaction Perform Reaction Under Inert Atmosphere (Optional) Dispense->Reaction Decontaminate Decontaminate Glassware & Spills with Quench Solution Reaction->Decontaminate Waste Dispose of Waste in Designated Hazardous Waste Stream Decontaminate->Waste

Caption: Mandatory safety workflow for handling dimethyl sulfate.

  • Purification Strategy: While flash chromatography is effective for high purity on a small scale, it becomes cumbersome and solvent-intensive for larger quantities. Recrystallization is the preferred method for purification at the multi-gram to kilogram scale. Experimentation with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is recommended to optimize crystal form and purity.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyExpected Value / Characteristics
Appearance Solid[7]
Molecular Formula C₇H₇FN₂O₂[8]
Molecular Weight 170.14 g/mol [8]
¹H NMR Peaks corresponding to the N-methyl group, and three distinct aromatic protons should be observed.
¹³C NMR Seven distinct carbon signals are expected.
Mass Spectrometry The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at m/z ~170 or ~171.
Purity (by HPLC/GC) Should be ≥96% after purification.[9]

References

The Strategic Synthesis of Fluorinated Benzimidazoles from 2-Fluoro-N-methyl-5-nitroaniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often transforming a promising lead compound into a viable drug candidate.[1][2] Among the privileged heterocyclic systems, benzimidazoles are of particular interest due to their presence in numerous clinically approved drugs and their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][3][4][5] This application note provides a detailed technical guide on the utilization of 2-Fluoro-N-methyl-5-nitroaniline as a key starting material for the synthesis of 1-methyl-6-fluoro-benzimidazole derivatives, a class of compounds with significant therapeutic potential.

Strategic Overview: A Two-Step Pathway to the Fluorinated Benzimidazole Core

The synthesis of the 1-methyl-6-fluoro-benzimidazole scaffold from this compound is elegantly achieved through a two-step process. This strategy hinges on the initial reduction of the nitro group to form a reactive o-phenylenediamine intermediate, which is then cyclized to construct the benzimidazole ring system.

Synthesis_Workflow Start This compound Intermediate 4-Fluoro-N1-methylbenzene-1,2-diamine Start->Intermediate Step 1: Nitro Group Reduction Final_Product 1-Methyl-6-fluoro-2-substituted-benzimidazole Intermediate->Final_Product Step 2: Cyclocondensation Reagent1 Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reagent1->Start Reagent2 Cyclization Partner (R-COOH or R-CHO) Reagent2->Intermediate caption General workflow for benzimidazole synthesis.

Figure 1: A generalized workflow for the synthesis of 1-methyl-6-fluoro-benzimidazoles.

The first critical step is the chemoselective reduction of the nitro group in the presence of a fluorine substituent. This transformation yields 4-Fluoro-N¹-methylbenzene-1,2-diamine , a key building block that is commercially available, indicating its stability and utility in synthesis.[6][7] The subsequent step involves the cyclocondensation of this diamine with a suitable electrophile, such as a carboxylic acid or an aldehyde, to forge the imidazole ring. This reaction, often referred to as the Phillips condensation when using carboxylic acids, is a robust and widely employed method for benzimidazole synthesis.[6][8][9][10]

Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide for the synthesis of a representative 1-methyl-6-fluoro-benzimidazole derivative. These methods are based on well-established chemical transformations and can be adapted for the synthesis of a diverse library of analogues by varying the cyclization partner.

Protocol 1: Reduction of this compound

This protocol details the reduction of the nitro group using tin(II) chloride, a classic and effective method for this transformation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). Caution: This neutralization is highly exothermic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-N¹-methylbenzene-1,2-diamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cyclocondensation to form 1-Methyl-6-fluoro-2-substituted-benzimidazole

This protocol describes the Phillips condensation method for the synthesis of the benzimidazole core using a carboxylic acid.

Materials:

  • 4-Fluoro-N¹-methylbenzene-1,2-diamine (from Protocol 1)

  • Carboxylic acid (R-COOH, 1.1 eq)

  • 4 M Hydrochloric Acid (HCl)

  • Ammonium hydroxide solution

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-N¹-methylbenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in 4 M hydrochloric acid.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-methyl-6-fluoro-2-substituted-benzimidazole.

Parameter Protocol 1: Reduction Protocol 2: Cyclocondensation
Key Reagents SnCl₂·2H₂O, HClR-COOH, 4 M HCl
Solvent EthanolAqueous HCl
Temperature RefluxReflux
Reaction Time 2-4 hours4-6 hours
Work-up Basification, ExtractionNeutralization, Filtration

Mechanism of Action: The Chemistry Behind the Transformation

The synthesis relies on two fundamental organic reactions. The first is the reduction of an aromatic nitro group. While various reagents can accomplish this, tin(II) chloride in acidic media is a reliable choice that proceeds through a series of single-electron transfers from Sn(II) to the nitro group, ultimately leading to the formation of the amine.

The second key reaction is the Phillips condensation. This reaction is initiated by the acylation of the more nucleophilic secondary amine of the diamine by the carboxylic acid under acidic conditions. This is followed by an intramolecular cyclization, where the primary amine attacks the carbonyl carbon of the newly formed amide. A subsequent dehydration step then leads to the formation of the aromatic benzimidazole ring.

Phillips_Mechanism Diamine 4-Fluoro-N1-methylbenzene-1,2-diamine H₂N-Ar(F)-NHCH₃ Amide N-Acylated Intermediate R-C(=O)-NH-Ar(F)-NHCH₃ Diamine->Amide + R-COOH, H⁺ - H₂O (Acylation) CarboxylicAcid Carboxylic Acid R-COOH Cyclized Tetrahedral Intermediate Amide->Cyclized Intramolecular Attack Benzimidazole 1-Methyl-6-fluoro-2-R-benzimidazole Aromatic Product Cyclized->Benzimidazole - H₂O (Dehydration) caption Simplified mechanism of the Phillips condensation.

Figure 2: A simplified representation of the Phillips condensation mechanism.

Applications in Drug Discovery: Building Biologically Active Molecules

The 1-methyl-6-fluoro-benzimidazole scaffold is a valuable pharmacophore in the development of new therapeutic agents. The strategic placement of the fluorine atom can enhance metabolic stability and cell permeability, while the N-methyl group can modulate solubility and receptor interactions. The C-2 position of the benzimidazole ring provides a convenient point for diversification, allowing for the introduction of various substituents to optimize biological activity against a range of targets.

For instance, fluorinated benzimidazole derivatives have shown promise as:

  • Antitubercular Agents: The benzimidazole core is a known pharmacophore in antitubercular drug discovery. The incorporation of fluorine can lead to compounds with enhanced activity against Mycobacterium tuberculosis.[1]

  • Antimicrobial Agents: The structural similarity of benzimidazoles to purines allows them to interfere with bacterial metabolic pathways. Fluorinated derivatives often exhibit potent antibacterial and antifungal properties.[11][12]

  • Kinase Inhibitors: The benzimidazole scaffold can serve as a hinge-binding motif in many protein kinases, which are critical targets in oncology. The development of fluorinated benzimidazole-based kinase inhibitors is an active area of research.[13]

Conclusion

This compound is a versatile and strategically important starting material for the synthesis of fluorinated benzimidazoles. The two-step reduction and cyclocondensation pathway provides a reliable and adaptable route to a wide array of 1-methyl-6-fluoro-benzimidazole derivatives. The protocols and mechanistic insights provided in this application note are intended to empower researchers in medicinal chemistry to leverage this valuable building block in the design and synthesis of novel therapeutic agents with improved pharmacological profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Fluoro-N-methyl-5-nitroaniline. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during this multi-step synthesis. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions to optimize your reaction yield and purity.

I. Synthetic Overview & Core Principles

The synthesis of this compound is typically approached as a two-step process. A foundational understanding of the underlying reaction mechanisms is critical for effective troubleshooting.

  • Step 1: Selective Reduction of 2,4-Dinitrofluorobenzene. This initial step involves the selective reduction of one nitro group on the starting material to an amine, yielding the key intermediate, 2-fluoro-5-nitroaniline. The success of this step hinges on precise control of reducing agents and reaction conditions to avoid over-reduction.

  • Step 2: N-methylation of 2-Fluoro-5-nitroaniline. The second step is the N-methylation of the newly formed aniline. This reaction is often complicated by the electronic nature of the substrate and the potential for side reactions, such as over-methylation.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow A 2,4-Dinitrofluorobenzene B Step 1: Selective Reduction A->B Reducing Agent (e.g., Iron powder in acid) C 2-Fluoro-5-nitroaniline B->C D Step 2: N-methylation C->D Methylating Agent (e.g., Methyl iodide, Formaldehyde) E This compound D->E Troubleshooting_N_Methylation Start Low Yield of This compound Cause1 Incomplete Reaction? Start->Cause1 Cause2 Over-methylation? Start->Cause2 Cause3 Product Degradation? Start->Cause3 Solution1a Increase reaction time or temperature Cause1->Solution1a Solution1b Use a more reactive methylating agent (e.g., methyl iodide) Cause1->Solution1b Solution2a Use stoichiometric amount of methylating agent Cause2->Solution2a Solution3a Careful control of temperature during reaction and workup Cause3->Solution3a

Identifying byproducts in the synthesis of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important chemical intermediate. The following frequently asked questions and troubleshooting guides are based on established principles of organic chemistry and analogies to similar synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes to this compound?

There are two primary and logically sound synthetic pathways to produce this compound:

  • Route A: Electrophilic Nitration of N-methyl-2-fluoroaniline. This is often the most direct approach, introducing the nitro group onto the pre-existing N-methyl-2-fluoroaniline backbone.

  • Route B: N-methylation of 2-Fluoro-5-nitroaniline. This route involves the initial synthesis of 2-Fluoro-5-nitroaniline, followed by the introduction of the methyl group onto the amino nitrogen.

Each route presents a unique set of potential byproducts and optimization challenges that will be addressed in this guide.

Q2: What are the most likely byproducts when synthesizing this compound via nitration of N-methyl-2-fluoroaniline (Route A)?

The nitration of N-methyl-2-fluoroaniline is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro group. Both the fluorine atom and the N-methylamino group are ortho, para-directors. This leads to the formation of several positional isomers as the primary byproducts.

Most Common Byproducts:

  • 2-Fluoro-N-methyl-3-nitroaniline: Formation of this isomer is possible, though generally less favored due to steric hindrance between three adjacent substituents.

  • 2-Fluoro-N-methyl-4-nitroaniline: A significant byproduct due to the para-directing effect of the fluorine atom.

  • 2-Fluoro-N-methyl-6-nitroaniline: Another likely byproduct resulting from the ortho-directing effect of the N-methylamino group.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro compounds, such as 2-Fluoro-N-methyl-3,5-dinitroaniline.

  • Oxidation Products: The presence of strong oxidizing agents like nitric acid can lead to the formation of dark, tarry materials due to the oxidation of the aniline derivative.

The relative ratios of these isomers are highly dependent on the reaction conditions, particularly the temperature and the nitrating agent used.

Troubleshooting Guide

Issue 1: My reaction mixture contains a high percentage of undesired positional isomers.

Potential Causes:

  • Incorrect Reaction Temperature: The regioselectivity of nitration is often highly sensitive to temperature. Higher temperatures can lead to a less selective reaction and a broader distribution of isomers.

  • Direct Nitration without a Protecting Group: The strong activating and directing effect of the N-methylamino group can be difficult to control, leading to a mixture of products.

Recommended Actions:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating agent.

  • Use of a Protecting Group: While more complex, acetylation of the amino group to form N-acetyl-N-methyl-2-fluoroaniline prior to nitration can be a highly effective strategy. The acetamido group is still an ortho, para-director, but its steric bulk can favor nitration at the position para to the fluorine, leading to a higher yield of the desired 5-nitro isomer after deprotection.

Issue 2: The formation of a significant amount of dark, tarry material is observed.

Potential Cause:

  • Oxidation of the Aniline: The N-methylamino group is susceptible to oxidation by the nitric acid in the nitrating mixture, especially at elevated temperatures.

Recommended Actions:

  • Maintain Low Temperatures: Ensure the temperature is kept consistently low (0-10°C) throughout the addition of the nitrating mixture.

  • Consider a Milder Nitrating Agent: Depending on the scale and desired purity, exploring alternative nitrating agents that are less prone to causing oxidation could be beneficial.

Issue 3: I am having difficulty separating the desired this compound from its isomers.

Potential Cause:

  • Similar Physicochemical Properties: Positional isomers often have very similar polarities and boiling points, making separation by standard techniques like recrystallization or distillation challenging.

Recommended Actions:

  • Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is the most effective method for separating positional isomers. A carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) will be crucial.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC can provide excellent separation of the isomers.[1][2]

  • Fractional Crystallization: In some cases, fractional crystallization of the crude product or its salts (e.g., hydrochloride or sulfate salts) may be effective in enriching the desired isomer.[3]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of N-methyl-2-fluoroaniline (Route A)

Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions and scales.

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N-methyl-2-fluoroaniline to concentrated sulfuric acid at a temperature maintained below 10°C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

  • Nitration: Add the nitrating mixture dropwise to the solution of N-methyl-2-fluoroaniline over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional hour at low temperature. Then, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide) until the product precipitates. Collect the solid by filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for the N-methylation of 2-Fluoro-5-nitroaniline (Route B)

Disclaimer: This is a generalized procedure and should be optimized.

  • Dissolution: Dissolve 2-Fluoro-5-nitroaniline in a suitable polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask.

  • Addition of Base: Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution to deprotonate the aniline nitrogen.

  • Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

Table 1: Predicted Positional Isomer Byproducts in the Nitration of N-methyl-2-fluoroaniline

Byproduct NamePredicted Position of Nitro GroupRationale
2-Fluoro-N-methyl-3-nitroaniline3-positionortho to both F and N-methyl, but sterically hindered.
2-Fluoro-N-methyl-4-nitroaniline4-positionpara to F, meta to N-methyl.
2-Fluoro-N-methyl-6-nitroaniline6-positionortho to N-methyl, meta to F.

Visualizations

Synthesis_Byproducts cluster_route_a Route A: Nitration of N-methyl-2-fluoroaniline cluster_route_b Route B: N-methylation of 2-Fluoro-5-nitroaniline start_A N-methyl-2-fluoroaniline reaction_A Nitration (HNO3/H2SO4) start_A->reaction_A product This compound (Desired Product) reaction_A->product byproduct_A1 2-Fluoro-N-methyl-3-nitroaniline reaction_A->byproduct_A1 byproduct_A2 2-Fluoro-N-methyl-4-nitroaniline reaction_A->byproduct_A2 byproduct_A3 2-Fluoro-N-methyl-6-nitroaniline reaction_A->byproduct_A3 start_B 2-Fluoro-5-nitroaniline reaction_B N-methylation (e.g., CH3I, Base) start_B->reaction_B product_B This compound (Desired Product) reaction_B->product_B byproduct_B1 Unreacted Starting Material reaction_B->byproduct_B1 byproduct_B2 Over-methylation Products (Quaternary Ammonium Salts) reaction_B->byproduct_B2

Caption: Potential byproducts in the synthesis of this compound.

References

Technical Support Center: Purifying 2-Fluoro-N-methyl-5-nitroaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Fluoro-N-methyl-5-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As Senior Application Scientists, we have consolidated field-proven insights and foundational principles to help you navigate the nuances of purifying this specific molecule.

Introduction

This compound is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and specialty chemical industries.[1] Its molecular structure, featuring a secondary amine, a nitro group, and a fluorine atom, imparts a distinct polarity that makes column chromatography an ideal purification method.[2][3] However, these same functional groups can lead to challenges such as peak tailing and on-column degradation if the proper techniques are not employed. This guide provides a comprehensive framework for developing a robust purification protocol, troubleshooting common issues, and understanding the chemical principles behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful column chromatography separation for this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

Understanding the molecule's properties is the first step in designing a purification protocol. The key characteristics are summarized below.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₇H₇FN₂O₂[3]Provides basic identity.
Molecular Weight 170.14 g/mol [3]Standard molecular weight for a small molecule.
Appearance Likely a yellow or orange solid.The color can be used for preliminary visual tracking on the column, though TLC analysis is required for confirmation. Nitroaniline derivatives are typically colored solids.[4]
Polarity Polar. TPSA: 55.17 Ų, LogP: 1.78.[3]The nitro and secondary amine groups make the molecule polar, dictating strong interaction with polar stationary phases like silica gel. This necessitates a moderately polar mobile phase for elution.[5]
Chemical Stability Assumed to be moderately stable.The secondary amine is basic and can interact strongly with acidic silanol groups on silica, potentially causing tailing. The compound may be sensitive to highly acidic conditions. Testing for stability on silica is recommended.[6]

Q2: How do I select the right stationary phase for this purification?

For normal-phase chromatography of polar organic molecules, silica gel is the industry standard and the most appropriate choice.[7]

  • Expertise & Causality: Silica gel's surface is covered with acidic silanol groups (-SiOH), which form strong hydrogen bonds and dipole-dipole interactions with the polar nitro and amine groups of your compound. This differential adsorption is the principle of separation.[5] We recommend using silica gel with a particle size of 230-400 mesh for flash chromatography, as this provides a good balance between resolution and flow rate.[8]

Q3: How do I determine the optimal mobile phase (eluent)?

The mobile phase is critical and must be determined experimentally using Thin-Layer Chromatography (TLC) . The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 .[9]

  • Expertise & Causality: An Rf in this range ensures that the compound will move through the column at a reasonable rate, providing good separation from less polar impurities (higher Rf) and more polar impurities (lower Rf or baseline).

  • Recommended Starting Solvents: A common and effective mobile phase for nitroanilines is a mixture of a non-polar solvent like Hexanes or Petroleum Ether and a more polar solvent like Ethyl Acetate .[5] Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the target Rf is achieved.[5]

Q4: Should I use an isocratic or a gradient elution?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the run. It is simpler but can lead to significant peak broadening (band broadening) for compounds that elute late.[10] This method is suitable if your impurities are well-separated from the product on the TLC plate.

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation (e.g., starting with 10% Ethyl Acetate in Hexanes and increasing to 30%). This is highly recommended for complex mixtures.[11]

    • Trustworthiness: Gradient elution sharpens peaks of later-eluting compounds, improves resolution between closely-eluting compounds, and reduces overall run time and solvent consumption.[10][12]

Q5: What is the best method for loading my sample onto the column?

There are two primary methods: wet loading and dry loading.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase (or a slightly stronger solvent like dichloromethane if necessary) and carefully pipetted onto the top of the column bed.[13] This is a quick and common method. Causality: Using a minimal volume and a solvent that is not overly strong prevents the sample band from spreading out, which would decrease resolution.

  • Dry Loading: This is the preferred method for samples that are not very soluble in the mobile phase or when maximum resolution is required.[14] The crude sample is dissolved in a volatile solvent (e.g., acetone), mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[13]

    • Trustworthiness: Dry loading ensures that the entire sample starts as a very narrow, uniform band at the top of the stationary phase, leading to sharper peaks and superior separation.[13]

Q6: How can I detect this compound in my collected fractions?

Since nitroanilines are often colored, you may see a yellow or orange band moving down the column. However, for accurate analysis, you must use TLC.

  • UV Visualization: As an aromatic compound, this compound will be UV-active. Spot a small amount from each fraction onto a TLC plate that contains a fluorescent indicator. The compound will appear as a dark spot under a UV lamp (254 nm).[15] This is a non-destructive method.[16]

  • Staining: If any potential impurities are not UV-active, you can use a chemical stain. An iodine chamber is a general-purpose stain that visualizes most organic compounds as temporary yellow-brown spots.[17]

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Step 1: Preparation and Safety
  • Materials: Crude this compound, silica gel (230-400 mesh), chromatography-grade solvents (Hexanes, Ethyl Acetate), TLC plates (silica gel 60 F₂₅₄), glass chromatography column, collection test tubes or flasks, cotton or glass wool.

  • Safety: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 2: TLC Analysis for Solvent System Selection
  • Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Dissolve a tiny amount of your crude material in a few drops of ethyl acetate or dichloromethane.

  • Spot the solution onto the baseline of a TLC plate.

  • Develop the plate in one of the chambers.

  • Visualize the plate under a UV lamp.

  • Identify the solvent system that provides an Rf of ~0.2-0.35 for the main product spot and shows good separation from other spots. This will be your starting mobile phase.[9]

Step 3: Column Preparation (Wet Slurry Packing)
  • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (~0.5 cm) of sand.[14]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (a good starting point is a 40:1 ratio of silica:crude compound by weight) with your initial, least polar mobile phase.[18]

  • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[8]

  • Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed. An unpacked column bed can lead to cracking and poor separation.[8]

  • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.[14]

Step 4: Sample Loading (Dry Loading Recommended)
  • Dissolve the crude sample (e.g., 1 g) in a suitable volatile solvent (e.g., 10-20 mL of acetone).

  • Add silica gel (approx. 2-3 times the mass of your crude sample) to this solution.

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Gently add the initial mobile phase to the column.

Step 5: Elution and Fraction Collection
  • Begin adding the mobile phase to the top of the column. Use gentle air pressure (flash chromatography) to achieve a steady flow rate.

  • Start collecting the eluent in numbered fractions immediately. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for small-scale purifications.

  • If using a gradient elution, slowly and systematically increase the percentage of the more polar solvent (Ethyl Acetate) after the non-polar impurities have eluted.

Step 6: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.[19]

  • Identify the fractions that contain only the pure desired compound.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and assess purity using analytical techniques like NMR, LC-MS, or melting point.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide addresses specific problems in a question-and-answer format.

Q: Problem - Poor or no separation. My TLC shows multiple compounds in every fraction.

  • Potential Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica used. The stationary phase becomes saturated, and compounds elute together.

    • Solution: Decrease the sample load. For difficult separations, a silica-to-sample ratio of 100:1 or higher may be necessary.[14]

  • Potential Cause 2: Incorrect Mobile Phase. The TLC results may not have translated perfectly to the column.

    • Solution: If compounds are eluting too close together, try a less polar mobile phase (decrease the percentage of ethyl acetate) to increase retention and improve separation. Alternatively, explore a different solvent system (e.g., Dichloromethane/Hexanes).

  • Potential Cause 3: Sample applied in too strong a solvent. If you used wet loading with a solvent significantly more polar than the mobile phase, the initial sample band will be very wide.

    • Solution: Use the dry loading technique or ensure the sample is dissolved in the weakest possible solvent.[13]

Q: Problem - My compound is not eluting from the column.

  • Potential Cause: The mobile phase is not polar enough. The compound is too strongly adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your eluent by increasing the percentage of ethyl acetate. If you are already at a high concentration, consider adding a small amount of an even more polar solvent like methanol (e.g., 1-2%). Be cautious, as methanol can sometimes dissolve the silica bed if used in high concentrations.

Q: Problem - My compound eluted immediately in the solvent front.

  • Potential Cause: The mobile phase is too polar. The compound has very little interaction with the silica and is simply washed through with the solvent.

    • Solution: Redo the TLC analysis to find a much less polar solvent system that gives the target Rf of 0.2-0.35. You need to significantly increase the proportion of hexanes.

Q: Problem - The spots on my TLC plates show significant "tailing".

  • Potential Cause: Strong interaction with acidic silica. this compound contains a basic secondary amine. This amine can interact very strongly with the acidic silanol groups on the silica surface, causing the compound to smear or "tail" during elution rather than moving as a tight band.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective at neutralizing the active silica sites and producing sharp, symmetrical peaks.[9]

Q: Problem - I have a very low yield after purification.

  • Potential Cause 1: Irreversible Adsorption/Degradation. The compound might be degrading on the acidic silica gel or binding so strongly that it cannot be eluted.

    • Solution: Perform a silica stability test. Spot your compound on a TLC plate and let it sit for an hour before developing. If a new spot appears at the baseline or you see streaking, your compound is not stable. In this case, you can try using a less acidic stationary phase like deactivated silica gel or alumina .

  • Potential Cause 2: Product spread across too many fractions. If your elution band was too broad, the concentration in any single fraction might be too low to detect easily, leading you to discard fractions that contain the product.

    • Solution: Concentrate a wider range of fractions where you suspect the product might be and re-analyze by TLC. Using gradient elution can help produce more concentrated bands.[10]

Q: Problem - The column bed has cracked or developed channels.

  • Potential Cause: Improper packing or running the column dry. Air bubbles in the slurry or allowing the solvent level to drop below the top of the silica bed will cause cracks and channels. The mobile phase will flow through these channels instead of through the packed bed, leading to zero separation.

    • Solution: This column run cannot be salvaged. The column must be repacked. Always use the wet slurry method for a uniform bed and ensure the silica is never allowed to run dry.[8]

Section 4: Visual Workflows

Diagrams can clarify complex processes. Below are Graphviz representations of the purification workflow and a troubleshooting decision tree.

PurificationWorkflow cluster_prep Preparation Phase cluster_column Column Phase cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Analysis for Solvent System Crude->TLC SelectSolvent Select Eluent (Rf ≈ 0.3) TLC->SelectSolvent Pack Pack Column (Slurry Method) SelectSolvent->Pack Load Dry Load Sample Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

TroubleshootingTree Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep NoElute No Elution Problem->NoElute Tailing Peak Tailing Problem->Tailing LowYield Low Yield Problem->LowYield Cause_Overload Cause: Column Overload PoorSep->Cause_Overload Cause_Solvent Cause: Wrong Eluent PoorSep->Cause_Solvent NoElute->Cause_Solvent Cause_Base Cause: Acidic Silica Tailing->Cause_Base LowYield->Tailing Cause_Degrade Cause: Degradation LowYield->Cause_Degrade Sol_Ratio Solution: Increase Silica:Sample Ratio Cause_Overload->Sol_Ratio Sol_Polarity Solution: Adjust Eluent Polarity Cause_Solvent->Sol_Polarity Cause_Solvent->Sol_Polarity Sol_Base Solution: Add 0.1% Triethylamine Cause_Base->Sol_Base Sol_Alumina Solution: Use Alumina or Deactivated Silica Cause_Degrade->Sol_Alumina

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Troubleshooting Low Yield in the N-methylation of 2-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 2-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific synthesis. The N-methylation of anilines is a fundamental transformation in organic synthesis, yet it can be fraught with challenges, particularly when dealing with electronically deactivated substrates like 2-fluoro-5-nitroaniline. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you optimize your reaction and achieve higher yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-methylation of 2-fluoro-5-nitroaniline in a question-and-answer format.

Q1: My reaction shows low conversion of the starting material, 2-fluoro-5-nitroaniline. What are the likely causes and how can I fix this?

A1: Low conversion is a common issue and can often be traced back to several key factors related to the reaction conditions. The electron-withdrawing nature of the nitro and fluoro groups on the aniline ring decreases the nucleophilicity of the amine, making it less reactive.

Possible Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the N-H proton in 2-fluoro-5-nitroaniline is increased by the electron-withdrawing groups, but a suitable base is still required to generate the more nucleophilic anilide anion. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to deprotonate the aniline effectively.

    • Recommendation: Switch to a stronger base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for deprotonating less reactive anilines.[1] Be mindful that these bases are moisture-sensitive and require anhydrous reaction conditions.

  • Poor Solubility of Starting Material: 2-fluoro-5-nitroaniline has limited solubility in some common organic solvents.[2] If the starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Recommendation: Choose a solvent that can effectively dissolve both the aniline and the anilide salt. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices. Gentle heating can also improve solubility, but be cautious about potential side reactions at higher temperatures.

  • Low Reaction Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for the reaction.

    • Recommendation: If you are running the reaction at room temperature, consider moderately increasing the temperature to 40-60 °C. Monitor the reaction closely by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

  • Inactive Methylating Agent: Methylating agents like methyl iodide (CH₃I) can degrade over time, especially if exposed to light or moisture.

    • Recommendation: Use a fresh bottle of the methylating agent or purify it by distillation before use.

Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a clear sign of side reactions. In the N-methylation of anilines, the most common side product is the di-methylated aniline.

Primary Side Reaction: Di-methylation

The mono-methylated product, N-methyl-2-fluoro-5-nitroaniline, is also an amine and can be further methylated to form N,N-dimethyl-2-fluoro-5-nitroaniline.

Strategies to Promote Mono-methylation:

  • Control Stoichiometry: Use a slight excess (1.05 to 1.2 equivalents) of the methylating agent. A large excess will significantly increase the rate of di-methylation.

  • Slow Addition of Methylating Agent: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, favoring the methylation of the more abundant starting aniline over the mono-methylated product.

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is a greener and often more selective methylating agent for mono-methylation compared to methyl iodide or dimethyl sulfate.[3][4] Zeolite catalysts have also been shown to promote mono-N-methylation with high selectivity.[5][6]

  • Continuous Flow Systems: For precise control over reaction parameters and to minimize byproduct formation, continuous flow reactors can be highly effective.[3]

Q3: I'm concerned about the safety of using strong methylating agents like dimethyl sulfate. Are there safer alternatives?

A3: Yes, there are several safer alternatives to traditional, highly toxic methylating agents.

  • Dimethyl Carbonate (DMC): As mentioned above, DMC is an excellent choice. It is less toxic and more environmentally friendly.[3][4] Reactions with DMC often require higher temperatures but can provide excellent selectivity.

  • Methanol with a Catalyst: In recent years, the use of methanol as a C1 source for N-methylation has gained traction. This approach, often referred to as a "hydrogen autotransfer" or "borrowing hydrogen" reaction, typically employs a transition metal catalyst (e.g., ruthenium or iridium complexes).[7][8] This method is atom-economical and generates water as the only byproduct.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your low-yield N-methylation reaction.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check TLC/LC-MS: Low Conversion? Start->Check_Conversion Multiple_Spots Check TLC/LC-MS: Multiple Spots? Check_Conversion->Multiple_Spots No Base_Issue Is the base strong enough? (e.g., NaH, KOtBu) Check_Conversion->Base_Issue Yes DiMethylation_Issue Is di-methylation the primary side product? Multiple_Spots->DiMethylation_Issue Yes End Optimized Yield Multiple_Spots->End No Solubility_Issue Is the starting material fully dissolved? Base_Issue->Solubility_Issue Yes Use_Stronger_Base Action: Use a stronger base (NaH, KOtBu) Base_Issue->Use_Stronger_Base No Temp_Issue Is the temperature optimal? Solubility_Issue->Temp_Issue Yes Change_Solvent Action: Use a more polar aprotic solvent (DMF, DMSO) Solubility_Issue->Change_Solvent No Reagent_Issue Is the methylating agent active? Temp_Issue->Reagent_Issue Yes Increase_Temp Action: Increase temperature (e.g., to 40-60 °C) Temp_Issue->Increase_Temp No Use_Fresh_Reagent Action: Use fresh or purified methylating agent Reagent_Issue->Use_Fresh_Reagent No Reagent_Issue->End Yes Use_Stronger_Base->End Change_Solvent->End Increase_Temp->End Use_Fresh_Reagent->End Control_Stoich Action: Control stoichiometry (1.05-1.2 eq. MeI) DiMethylation_Issue->Control_Stoich Yes Slow_Addition Action: Add methylating agent slowly Control_Stoich->Slow_Addition Change_Me_Agent Action: Use a more selective agent (e.g., DMC) Slow_Addition->Change_Me_Agent Change_Me_Agent->End

Caption: A flowchart for troubleshooting low yield in the N-methylation of 2-fluoro-5-nitroaniline.

Experimental Protocols

Protocol 1: N-methylation using Sodium Hydride and Methyl Iodide

This protocol is a standard approach for the N-methylation of anilines.

Materials:

  • 2-fluoro-5-nitroaniline

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-fluoro-5-nitroaniline (1.0 eq).

  • Add anhydrous DMF to dissolve the aniline.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-N-methylation using Dimethyl Carbonate

This protocol utilizes a greener methylating agent and can offer higher selectivity for the mono-methylated product.[3]

Materials:

  • 2-fluoro-5-nitroaniline

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

Procedure:

  • To a sealed reaction vessel, add 2-fluoro-5-nitroaniline (1.0 eq), DBU (1.5 eq), and dimethyl carbonate (10 eq).

  • Add anhydrous toluene.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use other methylating agents like dimethyl sulfate? A: Yes, dimethyl sulfate is a powerful methylating agent and can be used. However, it is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. It is also prone to causing di-methylation, so careful control of stoichiometry is crucial.

Q: My product is difficult to purify by column chromatography. Are there any tips? A: Nitroanilines can be quite polar. Try using a solvent system with a higher polarity, such as a gradient of ethyl acetate in hexanes. In some cases, a small amount of a more polar solvent like methanol in dichloromethane can be effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be a good purification method.[9]

Q: How do I know if my reaction is complete? A: The best way to monitor your reaction is by thin-layer chromatography (TLC). Spot the reaction mixture alongside a spot of your starting material (2-fluoro-5-nitroaniline). The reaction is complete when the starting material spot has disappeared and a new, typically less polar, product spot has appeared.

Q: What are the expected spectroscopic data for the product, N-methyl-2-fluoro-5-nitroaniline? A: While specific data can vary slightly based on the solvent used for NMR, you should expect to see a new peak in the ¹H NMR spectrum corresponding to the N-methyl group (a doublet due to coupling with the N-H proton, which may broaden or become a singlet with a D₂O exchange). In the mass spectrum, you will see the molecular ion peak corresponding to the addition of a methyl group (an increase of 14 Da) to the starting material's mass.

Data Summary Table

Parameter2-fluoro-5-nitroanilineN-methyl-2-fluoro-5-nitroaniline
Molecular Formula C₆H₅FN₂O₂C₇H₇FN₂O₂
Molecular Weight 156.12 g/mol [10]170.14 g/mol
Appearance Yellow to brown solid[10]Expected to be a yellow/orange solid
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[2]Expected to have similar solubility

References

Stability issues and degradation of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-N-methyl-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Stability and Degradation Issues

Users may encounter several stability-related issues when working with this compound. The following table outlines common problems, their probable causes based on the chemistry of related nitroaromatic and fluorinated compounds, and recommended solutions.

Observed Issue Probable Cause Recommended Action & Scientific Rationale
Discoloration (e.g., darkening from yellow to brownish-orange) Photodegradation: Nitroaromatic compounds are known to absorb UV-Vis light, which can lead to the formation of reactive intermediates and subsequent degradation.[1]Storage: Store the compound in an amber vial or a container protected from light.[2] Experimental: Conduct experiments under low-light conditions or use amber-colored glassware.
Changes in physical state (e.g., clumping, oily appearance) Hygroscopicity and Hydrolysis: Exposure to moisture can lead to water absorption. While the C-F bond in many fluoroaromatic compounds is generally stable, prolonged exposure to moisture, especially under non-neutral pH, could potentially lead to hydrolysis.[2][3]Storage: Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.[2][4] Handling: Handle the compound quickly in a dry, inert atmosphere (e.g., a glovebox) if possible.
Inconsistent analytical results (e.g., new peaks in HPLC, loss of main peak area) Thermal Degradation: Elevated temperatures can induce decomposition. While N-methyl-4-nitroaniline is relatively stable, related nitroanilines can decompose at higher temperatures.[4][5] The presence of the fluorine atom might also influence thermal stability.Storage: Store at recommended temperatures, typically refrigerated (2-8 °C), to minimize thermal decomposition.[2] Experimental: Avoid excessive heating during sample preparation or analysis. If heating is necessary, perform it for the shortest possible duration.
Poor solubility or precipitation in solution Degradation Product Formation: The formation of less soluble degradation products can lead to precipitation.Analysis: Re-evaluate the purity of your sample using a suitable analytical method like HPLC to check for degradation products.[6][7] Purification: If degradation is confirmed, repurify the compound before use.
Reaction failure or unexpected side products Incompatible Reagents: The compound may react with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4]Reaction Design: Carefully review all reagents in your experimental setup for potential incompatibilities. Avoid using the compound with the aforementioned reactive species unless they are part of the intended reaction scheme.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation?

A1: Based on the chemistry of analogous compounds, the primary drivers of degradation are exposure to light (photodegradation), moisture (hydrolysis), and high temperatures (thermal decomposition).[1][2][4] Nitroaromatic compounds are particularly susceptible to photodegradation.

Q2: How does the N-methyl group affect the stability of the molecule?

A2: The N-methyl group can influence stability in several ways. In some related compounds, such as N-methyl-4-nitroaniline, it has been noted for its stabilizing properties, even being used as a stabilizer in certain applications.[8] However, the N-methyl group can also be a site for metabolic degradation in biological systems.

Q3: Is the C-F bond susceptible to cleavage?

A3: Generally, the carbon-fluorine bond in aromatic compounds is very strong and resistant to cleavage. However, under harsh conditions or in the presence of certain reagents, cleavage can occur. The hydrolytic stability of C-F bonds can be reduced in some molecular contexts, particularly in alkaline solutions, although this is less common for fluoroaromatic systems.[9]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented, we can hypothesize based on related compounds.

  • Photodegradation of nitroanilines can lead to the formation of aminophenols, benzoquinones, and hydroquinones.[1]

  • Hydrolysis could potentially lead to the replacement of the fluorine atom with a hydroxyl group, though this is less likely under mild conditions.

  • Thermal decomposition of fluorinated polymers can produce smaller fluorinated compounds and hydrogen fluoride.[10][11]

  • N-demethylation is a known degradation pathway for N-methylated anilines, which would yield 2-fluoro-5-nitroaniline.

Q5: How can I monitor the stability of my this compound sample over time?

A5: The most effective way to monitor stability is through a systematic stability study. This involves storing aliquots of the compound under different conditions (e.g., refrigerated, room temperature, exposed to light) and periodically analyzing them using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] A decrease in the main peak area and the appearance of new peaks would indicate degradation.

III. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound under stress conditions. This protocol outlines a typical approach for this compound.

Objective: To identify potential degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve it in acetonitrile to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a specified duration (e.g., 24 hours).

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC. A typical starting condition would be a C18 column with a mobile phase gradient of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a control sample (stock solution stored under ideal conditions).

    • The presence of new peaks indicates the formation of degradation products.

    • The extent of degradation can be quantified by the percentage decrease in the parent peak area.

IV. Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for this compound based on known reactions of similar compounds.

G cluster_degradation Degradation Pathways cluster_products Potential Products main This compound photodegradation Photodegradation (e.g., UV light) main->photodegradation Light hydrolysis Hydrolysis (e.g., H₂O) main->hydrolysis Moisture thermal Thermal Degradation (e.g., Heat) main->thermal Heat n_demethylation N-Demethylation main->n_demethylation Enzymatic/Chemical aminophenols Aminophenols/ Benzoquinones photodegradation->aminophenols hydroxy_analog 2-Hydroxy-N-methyl- 5-nitroaniline hydrolysis->hydroxy_analog fluorinated_fragments Fluorinated Fragments thermal->fluorinated_fragments demethylated_analog 2-Fluoro-5-nitroaniline n_demethylation->demethylated_analog

Caption: Potential degradation pathways of this compound.

V. References

  • ChemicalBook. (2023). N-Methyl-4-nitroaniline: properties, applications and safety. --INVALID-LINK--

  • Chemsrc. (n.d.). N-Methyl-4-nitroaniline. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). N-Methyl-4-nitroaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). --INVALID-LINK--

  • PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline. Retrieved from --INVALID-LINK--

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. --INVALID-LINK--

  • Critical Reviews in Analytical Chemistry. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. --INVALID-LINK--

  • National Toxicology Program. (1990). TR-418: p-Nitroaniline (CASRN 100-01-6) in B6C3F1Mice (Gavage Studies). --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). avoiding degradation of 5-Fluoro-2-methyl-8-nitroquinoline during storage. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. Retrieved from --INVALID-LINK--

  • PubMed. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. --INVALID-LINK--

  • Nature. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. --INVALID-LINK--

  • ResearchGate. (n.d.). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from --INVALID-LINK--

  • Atlantis Press. (2017). Photocatalytic Degradation of p-Nitroaniline with Composite Photocatalyst H3P12W40/TiO 2. --INVALID-LINK--

  • Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. --INVALID-LINK--

  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from --INVALID-LINK--

  • CSWAB. (2020). Thermal degradation of fluoropolymers. --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2009). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). --INVALID-LINK--

  • Semantic Scholar. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). --INVALID-LINK--

  • MDPI. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. --INVALID-LINK--

  • PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. --INVALID-LINK--

  • ResearchGate. (n.d.). 5-Methyl-2-nitroaniline. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. --INVALID-LINK--

  • SpringerLink. (2020). methylation of amines using formic acid via simple inorganic base catalysis. --INVALID-LINK--

  • Advanced Science News. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks. --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Characterization of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-N-methyl-5-nitroaniline (CAS No. 110729-51-6). This guide is designed for researchers, chemists, and quality control professionals who are synthesizing, purifying, or analyzing this important chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure the accuracy and reliability of your characterization data.

Introduction: Navigating the Challenges

This compound is a substituted aromatic amine with structural features that present unique analytical challenges. The presence of a fluorine atom, a nitro group, and a secondary amine functional group on a benzene ring can lead to issues with isomeric impurity, complex spectroscopic signals, and potential thermal instability. This guide provides a systematic approach to troubleshooting these issues, grounded in established analytical principles.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in proper handling and analysis. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇FN₂O₂[1][2]
Molecular Weight 170.14 g/mol [1][2]
Appearance Solid[1]
Purity (Typical) 96-97%[1][2]
Storage Room temperature, dry conditions[3]
Solubility Generally poorly soluble in water, but soluble in polar organic solvents like ethanol, acetone, and dichloromethane.[4][5]N/A

Q2: What are the primary safety precautions for handling this compound?

A2: Based on data from structurally similar nitroanilines, this compound should be handled with care. The related compound, 2-Fluoro-5-nitroaniline, is classified as a flammable solid that causes serious skin and eye irritation and may cause respiratory irritation.[6][7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Q3: How can I quickly assess the purity of my synthesized this compound?

A3: A combination of Thin Layer Chromatography (TLC) and melting point analysis provides a rapid purity assessment. For TLC, a mobile phase like ethyl acetate/hexane is a good starting point.[9] The presence of multiple spots can indicate impurities or residual starting materials. Subsequently, a sharp melting point close to the literature value for a pure standard suggests high purity. A broad or depressed melting range often indicates the presence of impurities. The related compound 2-Fluoro-5-nitroaniline has a melting point of 97-100 °C.[7]

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific experimental problems you may encounter during the characterization of this compound.

Problem 1: My HPLC analysis shows multiple peaks, but I expected a single pure product.

Answer: This is a common issue, often stemming from isomeric byproducts formed during synthesis. The nitration of substituted anilines can produce positional isomers that are difficult to separate.

Root Causes & Solutions:

  • Isomeric Impurities: The synthesis may have produced isomers such as 4-Fluoro-N-methyl-3-nitroaniline. The purification process, typically silica gel column chromatography, may not have been sufficient to resolve these closely related compounds.[9]

    • Troubleshooting Step: Optimize your HPLC method to improve resolution. Start with a standard reverse-phase C18 column. A mobile phase of acetonitrile and water with an acid modifier (0.1% formic acid for MS compatibility or 0.1% phosphoric acid) is recommended for nitroanilines.[4][10] Try running a shallow gradient (e.g., 20-80% acetonitrile over 30 minutes) to maximize separation.

  • Degradation: Nitroanilines can be sensitive to light and heat. Improper storage or harsh analytical conditions (e.g., high temperature in the GC inlet) could cause degradation. The decomposition temperature for a similar compound, 2-methyl-5-nitroaniline, is approximately 150°C.[5]

    • Troubleshooting Step: Ensure the sample is stored in a cool, dark place. Analyze a freshly prepared solution. If using GC-MS, try lowering the inlet temperature.

  • Contamination from Starting Materials: Incomplete reaction can leave residual starting materials in your product.

    • Troubleshooting Step: Co-inject your sample with an authentic standard of the starting material to see if one of the impurity peaks matches its retention time.

start Multiple Peaks in HPLC check_isomers Hypothesis: Isomeric Impurity? start->check_isomers check_degradation Hypothesis: Degradation? check_isomers->check_degradation No optimize_hplc Action: Optimize HPLC Gradient (Increase resolution) check_isomers->optimize_hplc Yes check_starting_material Hypothesis: Starting Material? check_degradation->check_starting_material No fresh_sample Action: Analyze Fresh Sample (Store in dark/cool) check_degradation->fresh_sample Yes co_inject Action: Co-inject with Standard check_starting_material->co_inject Yes run_lcms Action: Run LC-MS (Confirm mass of peaks) optimize_hplc->run_lcms

Caption: Troubleshooting workflow for unexpected HPLC results.

Problem 2: The ¹H and ¹³C NMR spectra are very complex and difficult to interpret.

Answer: The complexity arises from the fluorine atom, which couples to both nearby protons (¹H) and carbons (¹³C), causing additional splitting of signals.

Root Causes & Solutions:

  • ¹H-F Coupling: The fluorine atom will couple to the aromatic protons, particularly the proton ortho to it (H-3) and meta to it (H-1). This will split their signals into doublets of doublets or more complex multiplets.

    • Troubleshooting Step: Consult predicted spectra or databases for similar fluorinated compounds. The key is to identify the characteristic coupling constants (J-values). Ortho H-F coupling is typically larger (6–10 Hz) than meta H-F coupling (3–7 Hz).

  • ¹³C-F Coupling: The fluorine will couple strongly with the carbon it is attached to (C-2, large J-value of ~240-250 Hz) and also to the ortho (C-1, C-3) and meta (C-4, C-6) carbons with progressively smaller coupling constants. This splits each of these carbon signals into a doublet.

    • Troubleshooting Step: Run a ¹³C NMR experiment with proton decoupling turned off. This will show the C-F coupling more clearly. Comparing this with the standard proton-decoupled spectrum will help you assign the carbon signals correctly.

  • Presence of Impurities: As mentioned in the HPLC section, isomeric impurities will have their own set of signals, significantly complicating the spectrum.

    • Troubleshooting Step: Correlate your NMR data with your HPLC-MS results. If your HPLC shows a 95:5 ratio of two peaks, your NMR integrals should reflect a similar ratio for the major and minor sets of signals.

Problem 3: I am struggling to get a clean Mass Spectrum (MS) with the correct molecular ion.

Answer: Issues with MS analysis can be related to the compound's stability, ionization efficiency, or the presence of adducts.

Root Causes & Solutions:

  • Fragmentation: The nitro group can make the molecule susceptible to fragmentation in the ion source, especially with high-energy techniques like Electron Ionization (EI). You may see a prominent peak for [M-NO₂]⁺ or other fragments instead of the molecular ion [M]⁺.

    • Troubleshooting Step: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for this molecule and will likely yield a strong protonated molecule peak [M+H]⁺ at m/z 171.14.

  • Poor Ionization: The molecule may not ionize efficiently under the chosen conditions.

    • Troubleshooting Step: In ESI, ensure the mobile phase contains a proton source. Adding 0.1% formic acid to your mobile phase will facilitate the formation of the [M+H]⁺ ion in positive ion mode.[4]

  • Adduct Formation: In ESI, it is common to see adducts with salts present in the solvent or sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

    • Troubleshooting Step: This is often not a problem, as it helps confirm the molecular weight. However, if you need to simplify the spectrum, use high-purity solvents (e.g., LC-MS grade) and minimize sources of salt contamination.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Challenges StartingMaterial Substituted Aniline Nitration Nitration Reaction StartingMaterial->Nitration CrudeProduct Crude Product Mix (Isomers, Unreacted SM) Nitration->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification HPLC HPLC: Multiple Peaks CrudeProduct->HPLC Source of Impurity Peaks NMR NMR: Complex Spectra CrudeProduct->NMR Source of Extra Signals FinalProduct Final Product Purification->FinalProduct MS MS: Fragmentation FinalProduct->MS Analyte for MS

Caption: Relationship between synthesis byproducts and characterization issues.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method for this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis at 254 nm and 340 nm (nitroaromatics often have multiple absorption maxima).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~20 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution Program:

    • Equilibrate the column with 10% B for 5 minutes.

    • Run a linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 4 minutes before the next injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peaks and calculate the area percent to estimate purity. For accurate quantification, a reference standard and calibration curve are required.

References

Minimizing side reactions in the synthesis of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-N-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you to minimize side reactions and optimize your synthetic protocol for a high-yield, high-purity product.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the ortho-fluoro substituent on the aniline ring presents unique challenges, primarily the reduced nucleophilicity of the amine, which can lead to sluggish reactions and the need for carefully optimized conditions. This guide will walk you through a recommended synthetic protocol and provide solutions to common problems encountered during the synthesis.

Core Synthesis Pathway and Potential Side Reactions

The most common route to this compound involves the N-methylation of 2-fluoro-5-nitroaniline. The primary challenges in this transformation are achieving selective mono-methylation and avoiding potential side reactions.

A 2-Fluoro-5-nitroaniline (Starting Material) B This compound (Desired Product) A->B Mono-methylation (Desired Reaction) D Side Product (e.g., SNAr Product) A->D Other Side Reactions C 2-Fluoro-N,N-dimethyl-5-nitroaniline (Over-methylation) B->C Di-methylation (Side Reaction)

Caption: Synthetic pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylation of 2-fluoro-5-nitroaniline so slow or showing low conversion?

A1: The low reactivity of 2-fluoro-5-nitroaniline is primarily due to the strong electron-withdrawing effect of the nitro group, which significantly reduces the nucleophilicity of the amino group.[1][2] The ortho-fluoro group can also contribute to this effect. To overcome this, you may need to employ more forcing reaction conditions, such as stronger bases, higher temperatures, or more reactive methylating agents.[3]

Q2: I'm observing a significant amount of the di-methylated byproduct. How can I improve selectivity for mono-methylation?

A2: Over-methylation to form 2-Fluoro-N,N-dimethyl-5-nitroaniline is a common issue because the mono-methylated product can sometimes be more nucleophilic than the starting aniline.[3] To favor mono-methylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the starting aniline (1.1-1.5 equivalents) relative to the methylating agent.[3]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the mono-methylated product. Monitor the reaction closely by TLC or HPLC.

  • Choice of Methylating Agent: Dimethyl carbonate is known to offer high selectivity for mono-methylation under certain conditions.[4][5]

Q3: Is there a risk of side reactions involving the fluoro or nitro groups?

A3: Yes, under strongly basic conditions, there is a potential for nucleophilic aromatic substitution (SNAr) of the fluoride atom, especially at elevated temperatures. The nitro group activates the ring for such substitutions.[6] However, many N-methylation reactions on halo-substituted anilines proceed without significant dehalogenation.[7] Reduction of the nitro group is also a possibility, particularly if using catalytic hydrogenation methods for methylation, but is less common with standard alkylating agents like dimethyl sulfate or methyl iodide.[7]

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, this compound, will be less polar than the starting material, 2-fluoro-5-nitroaniline, and thus will have a higher Rf value. The over-methylated product will be even less polar with an even higher Rf. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive methylating agent.1. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[10] 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Use a fresh, high-quality methylating agent.
Formation of Multiple Byproducts 1. Over-methylation. 2. Nucleophilic aromatic substitution (SNAr) of the fluorine. 3. Decomposition at high temperatures.1. Use a slight excess of the aniline starting material (1.1-1.5 eq.). 2. Use a less harsh base (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature. 3. Run the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification 1. Similar polarities of starting material, product, and over-methylated byproduct.1. Use column chromatography with a shallow gradient of ethyl acetate in hexane for better separation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be effective if the impurities are present in small amounts.[11][12]

Detailed Experimental Protocol: N-methylation using Dimethyl Sulfate

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Safety First: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]

Materials:

  • 2-fluoro-5-nitroaniline

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the aniline (concentration of ~0.1-0.5 M).

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (1.0-1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 50-60 °C (for DMF) and monitor the progress by TLC. The reaction may take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone or DMF.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from unreacted starting material and the N,N-dimethylated byproduct.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 2-fluoro-5-nitroaniline and K₂CO₃ in a flask. B Add anhydrous solvent (Acetone or DMF). A->B C Add dimethyl sulfate dropwise at room temperature. B->C D Heat to reflux or 50-60 °C and monitor by TLC. C->D E Cool, filter, and concentrate. D->E F Liquid-liquid extraction with Ethyl Acetate. E->F G Dry, concentrate, and purify by column chromatography. F->G

Caption: Experimental workflow for N-methylation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Fluoro-5-nitroanilineC₆H₅FN₂O₂156.11Yellow solid
This compoundC₇H₇FN₂O₂170.14Solid

Note: Physical properties such as melting point can vary depending on purity.[15][16][17][18][19][20][21]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-nitroaniline and 2-Fluoro-N-methyl-5-nitroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparison of the chemical reactivity of two structurally similar but functionally distinct aniline derivatives: 2-Fluoro-5-nitroaniline and 2-Fluoro-N-methyl-5-nitroaniline. As crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, a clear understanding of their relative reactivity is paramount for process optimization, reaction design, and yield maximization.[1] This analysis is grounded in fundamental principles of physical organic chemistry and supported by a proposed experimental framework for empirical validation.

Foundational Principles: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for these compounds involves nucleophilic aromatic substitution (SNAr). Unlike SN1 and SN2 reactions common to aliphatic systems, SNAr on an activated aryl halide proceeds via a distinct two-step addition-elimination mechanism.[2]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, fluorine). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

  • Elimination Step (Fast): The aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the substituted product.

The overall reaction rate is dictated by the stability of the Meisenheimer complex. Substituents that effectively stabilize this negatively charged intermediate will accelerate the reaction.[2][3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Structural and Electronic Analysis of Substituents

The reactivity of each aniline derivative is a direct consequence of the interplay between the electron-withdrawing and electron-donating groups attached to the aromatic ring.

  • Activating Groups (for SNAr):

    • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). Its presence, particularly para to the fluorine leaving group, is critical for activating the ring towards nucleophilic attack. It provides significant resonance stabilization to the negative charge of the Meisenheimer intermediate.[2][3]

    • Fluorine (-F): As the most electronegative element, fluorine strongly withdraws electron density via the inductive effect (-I), further increasing the electrophilicity of the carbon it is attached to. It is also an excellent leaving group in SNAr reactions.[4][5]

  • Deactivating Groups (for SNAr):

    • Amino Group (-NH₂): The nitrogen's lone pair of electrons is strongly electron-donating through the resonance effect (+M). This effect increases the electron density of the ring, counteracting the activating nitro group and destabilizing the negatively charged intermediate.

    • N-methylamino Group (-NHCH₃): This group is even more electron-donating than the primary amino group. The methyl group contributes additional electron density to the nitrogen via a positive inductive effect (+I).[6][7] This enhanced electron-donating ability further deactivates the ring toward nucleophilic attack compared to its non-methylated counterpart.

Electronic_Effects cluster_NH2 2-Fluoro-5-nitroaniline (-NH₂) cluster_NHCH3 This compound (-NHCH₃) NH2 Amino (-NH₂) Resonance_NH2 Strong +M Effect (Donating via Resonance) NH2->Resonance_NH2 Dominant Inductive_NH2 Weak -I Effect (Withdrawing via Induction) NH2->Inductive_NH2 Reactivity_NH2 Higher Reactivity in SNAr NHCH3 N-methylamino (-NHCH₃) Resonance_NHCH3 Stronger +M Effect (Donating via Resonance) NHCH3->Resonance_NHCH3 Dominant & Enhanced Inductive_NHCH3 Weak -I Effect (from N) +I Effect (from CH₃) NHCH3->Inductive_NHCH3 Reactivity_NHCH3 Lower Reactivity in SNAr

Caption: Electronic effects of the amino vs. N-methylamino groups.

Comparative Reactivity: A Synthesis of Effects

Based on the electronic and steric profiles, a clear prediction of relative reactivity can be made.

Feature2-Fluoro-5-nitroanilineThis compoundImpact on Reactivity
Dominant Electronic Effect of Amino Group +M (Strongly Donating)+M, +I (Very Strongly Donating)The stronger electron-donating character of the -NHCH₃ group deactivates the ring more significantly.
Stability of Meisenheimer Complex Moderately DestabilizedHighly DestabilizedThe N-methylated intermediate is less stable, leading to a higher activation energy for the rate-determining step.
Steric Hindrance LowModerateThe methyl group provides steric bulk near the ortho-fluorine, potentially hindering the approach of the nucleophile.[8]
Predicted Overall Reactivity in SNAr Higher Lower 2-Fluoro-5-nitroaniline is expected to be substantially more reactive.

Experimental Protocol for Empirical Comparison

To quantify the difference in reactivity, a comparative kinetic study is proposed. This protocol provides a robust framework for generating reliable experimental data.

Objective: To determine the second-order rate constants for the SNAr reaction of 2-Fluoro-5-nitroaniline and this compound with a model nucleophile, piperidine.

Materials:

  • 2-Fluoro-5-nitroaniline (Substrate A)

  • This compound (Substrate B)

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Dodecane (Internal Standard)

  • HPLC or GC-MS system

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of Substrate A and Substrate B in DMSO.

    • Prepare a 1.0 M stock solution of piperidine in DMSO.

    • Prepare an internal standard solution of dodecane in DMSO.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels maintained at 50°C, add a precise volume of the substrate stock solution (A or B) and the internal standard solution.

    • Allow the solutions to equilibrate thermally for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the 1.0 M piperidine solution to each vessel simultaneously. The final concentration should be, for example, 0.05 M substrate and 0.5 M piperidine.

    • Immediately withdraw the first aliquot (t=0) and quench it in a vial containing a dilute acid solution (e.g., 0.1 M HCl in methanol) to neutralize the piperidine.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, 90 minutes).

  • Analysis:

    • Analyze each quenched aliquot by HPLC or GC-MS to determine the concentration of the remaining substrate relative to the internal standard.

  • Data Processing:

    • For a reaction with a large excess of nucleophile, pseudo-first-order kinetics can be assumed.

    • Plot ln([Substrate]t / [Substrate]₀) versus time (t). The slope of the resulting line will be -k', the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) using the formula: k = k' / [Piperidine].

    • Compare the calculated k values for Substrate A and Substrate B.

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrates, Nucleophile, Internal Std) setup 2. Set up Parallel Reactions (Substrate + Internal Std in DMSO at 50°C) prep->setup initiate 3. Initiate Reaction (Add Piperidine) setup->initiate monitor 4. Monitor & Quench (Take aliquots at timed intervals) initiate->monitor analyze 5. Analyze Samples (HPLC or GC-MS) monitor->analyze calculate 6. Calculate Rate Constants (Plot data, determine k) analyze->calculate compare 7. Compare Reactivity (k_substrate_A vs. k_substrate_B) calculate->compare

Caption: Workflow for comparative kinetic analysis.

Implications for Synthetic Chemistry

The lower reactivity of this compound has significant practical consequences for chemical synthesis:

  • Harsher Reaction Conditions: To achieve comparable reaction times and yields to its non-methylated analog, reactions with this compound will likely require higher temperatures, longer reaction times, or the use of a stronger base/catalyst.

  • Chemoselectivity: In a molecule containing both an -NH₂ and an -NHCH₃ activated fluoride, a nucleophile would preferentially substitute the fluorine activated by the -NH₂ group under kinetic control.

  • Process Development: For drug development professionals, choosing 2-Fluoro-5-nitroaniline as a starting material could lead to more energy-efficient, faster, and potentially cleaner reactions, reducing manufacturing costs and environmental impact.

By understanding these fundamental differences, researchers can make more informed decisions in the design of synthetic routes, leading to more efficient and successful outcomes in the laboratory and in production.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-Fluoro-N-methyl-5-nitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in pharmaceutical and materials science, unambiguous structural confirmation is paramount. This document offers a detailed, predictive interpretation of its NMR spectra, grounded in fundamental principles and data from analogous compounds. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Introduction: The Analytical Challenge

This compound (C₇H₇FN₂O₂) presents a unique analytical challenge due to its specific substitution pattern on the benzene ring. The interplay between a strong electron-withdrawing group (nitro, -NO₂), a halogen with mixed inductive and mesomeric effects (fluoro, -F), and a moderately electron-donating group (methylamino, -NHCH₃) creates a distinct electronic environment. This environment profoundly influences the magnetic shielding of each nucleus, resulting in a characteristic NMR fingerprint. NMR spectroscopy is the premier technique for elucidating this fingerprint, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[1]

Predicted NMR Spectral Analysis

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, a highly accurate prediction can be synthesized based on the known spectra of its parent compound, 2-fluoro-5-nitroaniline, and established principles of NMR spectroscopy.[2][3] The addition of a methyl group to the amine (N-methylation) introduces predictable changes, primarily a downfield shift for adjacent carbons and protons and the appearance of a new methyl signal.[4]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show four distinct signals: three in the aromatic region and one for the N-methyl group. The chemical shift (δ) of each aromatic proton is influenced by its position relative to the three substituents.

  • -NHCH₃ group: A moderate electron-donating group that shields ortho and para positions (shifts them upfield).

  • -F atom: Inductively withdrawing (deshielding) but mesomerically donating (shielding). Its net effect is complex but strongly influences coupling.

  • -NO₂ group: A powerful electron-withdrawing group that strongly deshields ortho and para positions (shifts them downfield).

Table 1: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant(s) (J, Hz)Rationale
H67.8 - 8.0Doublet of doublets (dd)³J(H6-F) ≈ 8-10 Hz, ⁴J(H6-H4) ≈ 2.5-3.0 HzPositioned ortho to the strongly deshielding nitro group. Coupled to the adjacent fluorine (³J) and the meta proton H4 (⁴J).
H47.6 - 7.8Triplet of doublets (td) or ddd³J(H4-H3) ≈ 9.0 Hz, ⁴J(H4-F) ≈ 4-5 Hz, ⁴J(H4-H6) ≈ 2.5-3.0 HzPositioned para to the fluorine and ortho to the nitro group. Exhibits complex splitting from coupling to H3, F, and H6.
H36.8 - 7.0Doublet of doublets (dd)³J(H3-H4) ≈ 9.0 Hz, ³J(H3-F) ≈ 6-8 HzPositioned ortho to the fluorine and meta to the nitro group. Shielded by the para amino group. Coupled to H4 and the adjacent fluorine.
-NHCH3.0 - 3.2Singlet (s)N/ATypical range for an N-methyl group on an aniline. May show slight broadening.
-NH CH₃~5.0 - 6.0Broad singlet (br s)N/AThe amine proton signal is often broad due to exchange and its chemical shift is highly dependent on concentration and solvent.

Note: The multiplicity of H4 may appear as a triplet of doublets (td) if ³J(H4-H3) and ³J(H6-F) are similar, or a doublet of doublet of doublets (ddd) if all couplings are resolved.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In a proton-decoupled ¹³C NMR spectrum, seven distinct signals are expected. A key feature of this spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹³C-¹⁹F coupling), which is typically not decoupled.[5][6] The magnitude of the C-F coupling constant (JCF) is highly dependent on the number of bonds separating the two nuclei.[7][8]

Table 2: Predicted ¹³C NMR Data for this compound

Assigned CarbonPredicted δ (ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (JCF, Hz)Rationale
C2 (C-F)155 - 160Doublet (d)¹JCF ≈ 240-250 HzDirectly bonded to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift.
C5 (C-NO₂)148 - 152Singlet (s)⁴JCF ≈ 1-3 Hz (often unresolved)Attached to the electron-withdrawing nitro group.
C1 (C-N)140 - 145Doublet (d)²JCF ≈ 20-25 HzAttached to the amino group and two bonds away from fluorine, showing a moderate coupling.
C4125 - 130Doublet (d)³JCF ≈ 7-9 HzThree bonds from fluorine.
C6115 - 120Doublet (d)⁴JCF ≈ 3-5 HzFour bonds from fluorine.
C3110 - 115Doublet (d)²JCF ≈ 20-25 HzOrtho to fluorine, showing significant two-bond coupling.
-NC H₃30 - 35Singlet (s)N/ATypical chemical shift for an N-methyl carbon in an aniline derivative.

Experimental Protocols

Obtaining high-quality NMR data is contingent on meticulous sample preparation and proper instrument setup.

NMR Sample Preparation
  • Analyte Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For increased solubility, acetone-d₆ or DMSO-d₆ can be used.[9]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[10][11] This volume is optimal for standard 5 mm NMR tubes.[12]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the tube is clean, dry, and free of any scratches or cracks.[13]

  • Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift to 0.00 ppm, although modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve complex splitting patterns.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual "shimming" process is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used.

    • Scans: Due to the low natural abundance of ¹³C, more scans are required. Typically, 512 to 2048 scans may be necessary for a good signal-to-noise ratio.

    • Decoupling: Broadband proton decoupling is applied during acquisition to collapse ¹³C-¹H splittings, resulting in single lines for each carbon (which may still be split by ¹⁹F).

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for complete structural elucidation, other techniques are often used in a complementary fashion, particularly for purity assessment and quantification.[14]

G cluster_0 cluster_1 cluster_2 Goal Characterization of This compound NMR NMR Spectroscopy (¹H, ¹³C) Goal->NMR HPLC HPLC-UV Goal->HPLC MS Mass Spectrometry (LC-MS, GC-MS) Goal->MS NMR_Info Unambiguous Structure Connectivity (J-coupling) Isomer Quantification NMR->NMR_Info Primary Use: Structure Elucidation HPLC_Info Purity Assessment (% Area) Quantification Isomer Separation HPLC->HPLC_Info Primary Use: Purity & Quantification MS_Info Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->MS_Info Primary Use: Identity Confirmation

Caption: Workflow for selecting an analytical method based on the desired information.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a cornerstone technique for assessing the purity of nitroaromatic compounds.[15][16]

  • Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase (commonly C18). Separation occurs based on the differential partitioning of analytes between the two phases. Nitroanilines are strong chromophores, making them easily detectable by UV detectors (typically at 254 nm).

  • Advantages:

    • High Sensitivity: Excellent for detecting trace-level impurities.

    • Quantitative Accuracy: Provides precise quantification of the main component and impurities (% area).

    • Robustness: Well-established, reliable methods (e.g., EPA Method 8330B) exist for nitroaromatics.[15][17]

  • Limitations vs. NMR:

    • No Structural Elucidation: HPLC cannot provide detailed structural information. It can separate isomers, but cannot identify them without a reference standard.

    • Requires Reference Standards: For accurate identification and quantification, certified reference standards of the analyte and any potential impurities are needed.

Mass Spectrometry (MS)

Often coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is essential for confirming molecular weight and elemental composition.

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (MW = 170.14 g/mol ), the protonated molecular ion [M+H]⁺ would be expected at m/z 171.1.

  • Advantages:

    • Molecular Weight Confirmation: Provides definitive confirmation of the molecular mass.

    • High Resolution MS (HRMS): Can determine the elemental formula with high accuracy, distinguishing between compounds with the same nominal mass.

    • Structural Clues: Fragmentation patterns in MS/MS experiments can provide clues about the molecule's structure, such as the loss of the nitro group (-NO₂) or methyl group (-CH₃).[18]

  • Limitations vs. NMR:

    • Isomer Ambiguity: MS generally cannot distinguish between positional isomers (e.g., this compound vs. 4-Fluoro-N-methyl-3-nitroaniline) as they have the same mass. Separation must be achieved chromatographically first.

    • Indirect Structural Information: While fragmentation is useful, it does not provide the complete, unambiguous connectivity map that NMR does.

Conclusion

For the comprehensive characterization of this compound, a multi-technique approach is optimal. ¹H and ¹³C NMR spectroscopy are indispensable and authoritative for initial, unambiguous structural elucidation. The predicted spectra, with characteristic chemical shifts and distinct ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, provide a definitive structural fingerprint. Once the structure is confirmed, HPLC-UV serves as the gold standard for routine purity testing and quantification , while LC-MS is the preferred method for confirming molecular weight and identifying unknown impurities during process development and quality control. The synergistic use of these techniques ensures the highest level of scientific integrity and confidence in the identity, purity, and quality of the target compound.

References

A Comparative Study of N-Alkylated versus Non-Alkylated Fluoro-Nitroanilines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluoro-Nitroanilines and the Impact of N-Alkylation

Fluoro-nitroanilines are foundational structural motifs in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] The strategic incorporation of a fluorine atom and a nitro group onto an aniline scaffold imparts unique electronic properties, influencing metabolic stability, binding affinity, and overall pharmacokinetic profiles of derivative compounds.[4][5][6] A common and critical synthetic modification to this scaffold is N-alkylation, the substitution of one or both hydrogen atoms on the amino group with an alkyl chain. This guide provides a comparative analysis of N-alkylated and non-alkylated fluoro-nitroanilines, offering insights into how this seemingly simple modification profoundly impacts the physicochemical properties and synthetic utility of these versatile molecules.

This guide is designed for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, data-driven comparisons to inform experimental design and compound selection. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Structural and Electronic Landscape: The Influence of N-Alkylation

The primary amine of a non-alkylated fluoro-nitroaniline is a key site for hydrogen bonding and possesses a specific electronic character due to the interplay of the electron-donating amino group and the electron-withdrawing nitro and fluoro groups.[7] N-alkylation introduces an alkyl group, which can sterically hinder the amino group and alter its electronic properties through inductive effects. This fundamental structural change has a cascading effect on several key physicochemical parameters.

G cluster_0 Non-Alkylated Fluoro-Nitroaniline cluster_1 N-Alkylated Fluoro-Nitroaniline a Primary Amine (-NH2) b Hydrogen Bonding Donor a->b enables c Higher Polarity a->c contributes to d Specific Reactivity (e.g., Diazotization) a->d allows for x Secondary/Tertiary Amine (-NHR/-NR2) y Reduced H-Bonding Donation z Increased Lipophilicity w Altered Reactivity x->y results in x->z leads to x->w causes caption Logical Relationship: N-Alkylation's Impact

Caption: Logical Relationship: N-Alkylation's Impact.

Comparative Physicochemical Properties: A Data-Driven Analysis

The decision to utilize an N-alkylated versus a non-alkylated fluoro-nitroaniline often hinges on the desired physicochemical properties of the final compound. N-alkylation is a powerful tool to modulate properties such as solubility, lipophilicity, and melting point.

Solubility

In drug discovery, aqueous solubility is a critical parameter influencing bioavailability.[8] The primary amine of non-alkylated fluoro-nitroanilines can act as a hydrogen bond donor, which generally enhances water solubility compared to their N-alkylated counterparts. The introduction of an alkyl group increases the molecule's nonpolar surface area, leading to decreased aqueous solubility and increased solubility in organic solvents.

Table 1: Comparative Solubility Data

CompoundStructureAqueous Solubility (Predicted)Organic Solvent Solubility
4-Fluoro-2-nitroanilineHigherLower
N-Ethyl-4-fluoro-2-nitroanilineLowerHigher
Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. N-alkylation significantly increases the lipophilicity of fluoro-nitroanilines. This can be advantageous for enhancing membrane permeability but may also lead to increased metabolic liability and off-target effects.

Table 2: Predicted LogP Values

CompoundPredicted XLogP3Reference
4-Fluoro-2-nitroaniline1.3[9]
4-Fluoro-3-nitroaniline0.8[10]
N-Methyl-4-fluoro-3-nitroaniline(Higher than 0.8)[11]

Note: Directly comparable experimental LogP values for N-alkylated vs. non-alkylated pairs are often proprietary. The trend of increasing LogP with alkylation is a well-established principle.

Melting Point

The melting point of a solid is influenced by the strength of its crystal lattice forces. Non-alkylated fluoro-nitroanilines can form intermolecular hydrogen bonds via their primary amine, leading to a more ordered and stable crystal lattice and, consequently, a higher melting point. N-alkylation disrupts this hydrogen bonding network, often resulting in a lower melting point.

Table 3: Experimental Melting Point Data

CompoundMelting Point (°C)Reference
3-Fluoro-4-nitroaniline152-157[7]
4-Fluoro-2-nitroaniline94-98[2]

Note: While a direct comparison with an N-alkylated version is not available from the search results, the disruption of hydrogen bonding upon N-alkylation generally leads to a decrease in melting point.

Synthetic Considerations and Reactivity

The synthetic routes to N-alkylated and non-alkylated fluoro-nitroanilines, as well as their subsequent reactivity, differ significantly.

Synthesis

Non-alkylated fluoro-nitroanilines are typically synthesized through electrophilic nitration of a corresponding fluoroaniline or fluoroacetanilide, followed by hydrolysis if a protecting group is used.[12][13][14]

N-alkylated fluoro-nitroanilines are commonly prepared from their non-alkylated precursors via nucleophilic substitution with an alkyl halide in the presence of a base.[1] The reactivity of the aniline nitrogen is attenuated by the electron-withdrawing effects of the nitro and fluoro groups, sometimes necessitating more forcing reaction conditions.[1]

G start Fluoroaniline nitration Nitration start->nitration non_alkylated Non-Alkylated Fluoro-Nitroaniline nitration->non_alkylated alkylation N-Alkylation (Alkyl Halide, Base) non_alkylated->alkylation n_alkylated N-Alkylated Fluoro-Nitroaniline alkylation->n_alkylated caption General Synthetic Pathways

Caption: General Synthetic Pathways.

Reactivity

The primary amine of non-alkylated fluoro-nitroanilines is amenable to a wider range of chemical transformations, most notably diazotization, which converts the amino group into a versatile diazonium salt.[7] This intermediate can then be subjected to various substitution reactions (e.g., Sandmeyer reaction) to introduce a wide array of functional groups. This pathway is not available to N-alkylated derivatives.

Experimental Protocols

To provide a practical framework for comparing these two classes of compounds, detailed protocols for key experiments are provided below.

Protocol 1: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

This protocol is adapted from a standard procedure for the N-alkylation of 2,3-difluoro-6-nitroaniline.[1]

Materials:

  • 2,3-difluoro-6-nitroaniline

  • Ethyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the aniline.

  • While stirring, add ethyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.[1]

Protocol 2: Comparative Solubility Assay (Kinetic Method)

This protocol is based on standard kinetic solubility testing methods used in early drug discovery.[15][16]

Materials:

  • N-alkylated and non-alkylated fluoro-nitroaniline samples

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity or light scattering

Procedure:

  • Prepare 10 mM stock solutions of each compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Add PBS (pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <2%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).[15]

  • Measure the precipitation of the compound in each well by detecting light scattering or turbidity with a plate reader.

  • The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Protocol 3: Melting Point Determination

This is a standard protocol for determining the melting point range of a solid organic compound.[17][18]

Materials:

  • N-alkylated and non-alkylated fluoro-nitroaniline samples (must be dry)[17]

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Finely crush the crystalline sample into a powder.[18]

  • Load a small amount of the sample (2-3 mm height) into a capillary tube by tapping the open end into the powder and then tapping the closed end on a hard surface to pack the solid.[17]

  • Place the capillary tube into the melting point apparatus.[17]

  • For an unknown compound, perform a rapid initial determination by heating quickly to find an approximate melting range.

  • For a precise measurement, use a fresh sample and start heating at a temperature approximately 15-20 °C below the approximate melting point.[17][19]

  • Heat at a slow rate (e.g., 1-2 °C per minute) near the melting point.[17]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Spectroscopic Characterization: Differentiating N-Alkylated and Non-Alkylated Analogs

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized compounds. NMR spectroscopy is particularly powerful for distinguishing between N-alkylated and non-alkylated fluoro-nitroanilines.

G sample Fluoro-Nitroaniline Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir structure Structural Confirmation nmr->structure Key for differentiation ms->structure Confirms molecular weight ir->structure Identifies functional groups caption Spectroscopic Analysis Workflow

Caption: Spectroscopic Analysis Workflow.

Upon successful N-alkylation, the following changes are expected in the NMR spectra:[1]

  • ¹H NMR: The signal corresponding to the two amine protons (-NH₂) of the non-alkylated starting material will be replaced by a single proton signal (-NH) for a mono-alkylated product, which will typically shift downfield. New signals corresponding to the protons of the introduced alkyl group will also appear.

  • ¹³C NMR: New signals corresponding to the carbons of the alkyl group will be observed.

  • Mass Spectrometry: The molecular ion peak will increase, corresponding to the mass of the added alkyl group.[1]

Conclusion: A Strategic Choice in Compound Design

The decision to employ an N-alkylated versus a non-alkylated fluoro-nitroaniline is a strategic one, with significant consequences for a molecule's physicochemical properties, biological activity, and synthetic accessibility. Non-alkylated derivatives offer higher polarity, potential for hydrogen bonding, and unique synthetic handles like the primary amine for diazotization. In contrast, N-alkylation provides a robust method to increase lipophilicity and modulate solubility, which can be critical for improving membrane permeability and pharmacokinetic profiles in drug candidates. By understanding the fundamental differences and employing the comparative experimental protocols outlined in this guide, researchers can make more informed decisions in the design and development of novel compounds based on the versatile fluoro-nitroaniline scaffold.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the molecular integrity of building blocks is paramount. 2-Fluoro-N-methyl-5-nitroaniline, a key intermediate, is no exception. Its purity can dictate the success of multi-step syntheses, influencing reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active ingredient. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the purity of this critical compound. We will move beyond mere protocol recitation to explore the causality behind our analytical choices, ensuring a self-validating and robust system of quality control.

The Imperative of Purity: Why a Multi-Faceted Approach is Non-Negotiable

Synthesizing this compound, typically via routes such as the N-methylation of 2-fluoro-5-nitroaniline or nitration of 2-fluoro-N-methylaniline, can introduce a variety of process-related impurities. These may include unreacted starting materials, isomers (e.g., 2-Fluoro-N-methyl-3-nitroaniline), or byproducts from over-methylation or di-nitration. Relying on a single analytical technique provides only one piece of the puzzle and can lead to a false sense of security. A comprehensive purity assessment, therefore, necessitates a multi-technique, or "orthogonal," approach, where each method provides a different and complementary perspective on the sample's composition.

The International Council for Harmonisation (ICH) guideline Q3A(R2) underscores the importance of identifying and controlling impurities in new drug substances, establishing thresholds for reporting, identification, and qualification.[1][2][3] Adhering to these principles, even at the intermediate stage, is best practice for ensuring the quality of the final drug product.[4][5]

The Analytical Gauntlet: A Step-by-Step Validation Workflow

Our approach to purity validation is a systematic workflow designed to confirm identity, quantify the main component, and detect and identify any potential impurities.

Purity_Validation_Workflow Overall Purity Validation Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Orthogonal Check cluster_2 Data Integration & Final Assessment A Sample Preparation (Dilution in Mobile Phase) B High-Performance Liquid Chromatography (HPLC) (Primary Assay & Impurity Profile) A->B D NMR Spectroscopy (¹H and ¹³C) (Confirm Structure, Detect Isomers) B->D Orthogonal Confirmation E Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities & Alternative Separation) B->E Alternative Separation F Data Review & Integration (Combine HPLC, NMR, GC-MS data) B->F Quantitative Data C System Suitability Test (SST) (Validate HPLC Performance) C->B D->F E->F G Purity Statement & Batch Release (Purity >99.5%?) F->G

Caption: Overall Purity Validation Workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For non-volatile, UV-active compounds like this compound, reverse-phase HPLC (RP-HPLC) is the gold standard for purity determination. It excels at separating the target compound from closely related impurities.

Causality of Method Choice:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and separation for aromatic compounds. For nitroaromatics, a Phenyl phase can sometimes offer alternative selectivity and enhanced retention.

  • Mobile Phase: A gradient of acetonitrile and water is employed. This is crucial because a gradient elution can separate compounds with a wider range of polarities, from polar starting materials to less polar byproducts, in a single run. Using a volatile buffer like formic acid makes the method compatible with mass spectrometry (LC-MS) for impurity identification, if needed.[6]

  • Detection: The nitroaniline chromophore allows for sensitive detection using a UV-Vis detector, typically around 254 nm, where many aromatic compounds absorb strongly.[7][8]

Detailed HPLC Protocol (Self-Validating):

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Thoroughly degas both mobile phases.

  • Chromatographic Conditions:

    • See Table 1 for a summary of typical conditions.

  • System Suitability Test (SST):

    • Prepare a standard solution of this compound at approximately 0.5 mg/mL.

    • Inject the standard solution five times consecutively.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time must be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0. This step is critical; it validates that the chromatographic system is performing with adequate precision and efficiency before analyzing any samples.

  • Sample Analysis:

    • Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration of ~0.5 mg/mL.

    • Inject the sample and analyze the chromatogram.

  • Purity Calculation:

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Standard Concentration~0.5 mg/mL in Acetonitrile/Water (50:50)
Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR)

While HPLC provides quantitative data on purity, it does not confirm the structure of the main peak. ¹H and ¹³C NMR spectroscopy are indispensable for structural verification.[9]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals for the aromatic protons and the N-methyl protons, with characteristic chemical shifts and coupling patterns (splitting) due to interactions with each other and the fluorine atom.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the seven unique carbons.[10]

The absence of signals corresponding to starting materials (e.g., the N-H proton of 2-fluoro-5-nitroaniline) or the presence of unexpected signals can indicate impurities that may co-elute with the main peak in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

GC-MS serves as an excellent orthogonal technique, particularly for identifying volatile or semi-volatile impurities.[11] The separation mechanism (partitioning into a gaseous mobile phase) is fundamentally different from HPLC, providing a powerful cross-validation of purity.

Causality of Method Choice:

  • Derivatization: For some aniline derivatives, derivatization may be necessary to improve volatility and peak shape.[12][13] However, for N-methylated anilines, direct injection is often feasible.

  • Mass Spectrometry (MS) Detection: The mass spectrometer provides the molecular weight of the compound and its fragmentation pattern, which acts as a chemical fingerprint, offering a high degree of confidence in peak identification.

Table 2: Comparison of Primary Analytical Techniques

TechniquePrincipleStrengths for this ApplicationLimitations
HPLC-UV Partitioning between liquid mobile/solid stationary phasesHigh precision and accuracy for quantification; separates non-volatiles.[7][14]Does not provide structural confirmation on its own.
NMR Nuclear spin transitions in a magnetic fieldUnambiguous structure elucidation; good for isomer detection.[9]Lower sensitivity than HPLC; not ideal for trace quantification.
GC-MS Partitioning between gas mobile/liquid stationary phasesExcellent for volatile impurities; MS provides definitive identification.[11][15]May require derivatization; not suitable for non-volatile impurities.

Interpreting the Data: Building a Complete Purity Profile

The goal is to integrate the data from all techniques to make an informed decision on batch quality.

Purity_Decision_Tree Purity Assessment Decision Tree A Initial Data Review: HPLC Purity > 99.5%? NMR consistent with structure? B Yes A->B C No A->C D Batch Passes QC Release for Use B->D E Investigate Impurities C->E F Is major impurity > 0.1%? E->F G Yes F->G H No F->H I Identify impurity with LC-MS/MS or GC-MS G->I K Document minor impurities Consider batch acceptable if total impurities < 0.5% H->K J Repurify Batch (e.g., Recrystallization) I->J

Caption: Purity Assessment Decision Tree.

Comparison: In-House Synthesis vs. Commercial Standard

To put this into practice, we compare a hypothetical batch of in-house synthesized this compound against a high-purity commercial standard.

Table 3: Comparative Analysis Data

ParameterIn-House Synthesized BatchCommercial Standard (>99%)Comments
Appearance Yellow-Orange PowderLight Yellow PowderDarker color may suggest higher impurity levels.
Melting Point 97-100 °C101-103 °CA broad melting range indicates the presence of impurities.[16]
HPLC Purity 98.7%99.8%In-house batch shows a significant impurity at 1.1% (relative retention time ~0.85).
¹H NMR Consistent with structure, but with small unassigned peaks at ~7.8 ppm.Clean spectrum, consistent with the assigned structure.The extra peaks in the in-house batch likely correspond to the impurity seen in HPLC.
GC-MS Main peak confirmed. Detects trace amounts of starting material (2-fluoro-5-nitroaniline).Main peak confirmed. No significant impurities detected.Confirms the presence of a process-related impurity.
Conclusion Requires Repurification. The batch does not meet a typical >99.5% purity specification for a pharmaceutical intermediate.Meets Specification. Suitable for use in further synthesis.The orthogonal data provides a clear and confident assessment of batch quality.

Conclusion

Validating the purity of a synthetic intermediate like this compound is a rigorous, multi-step process that forms the bedrock of quality control in chemical and pharmaceutical development. By employing an orthogonal analytical strategy—led by HPLC for quantification and supported by NMR and GC-MS for structural confirmation and alternative impurity profiling—researchers can build a comprehensive and trustworthy purity profile. This methodical approach, grounded in the principles of causality and self-validation, ensures that the molecular building blocks used in research and development are of the highest integrity, safeguarding the quality of the final product.

References

A Spectroscopic Guide to Differentiating Positional Isomers of Fluoro-N-methyl-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and chemical properties. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-N-methyl-5-nitroaniline and its key positional isomers, offering researchers a practical framework for their identification and characterization.

This document delves into the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—to distinguish between these closely related compounds. The narrative is grounded in established spectroscopic principles, explaining the causal relationships between molecular structure and spectral output. All protocols and interpretations are designed to be self-validating, providing a robust methodology for the modern analytical laboratory.

The Isomers of Interest: Structural Overview

The subject of this guide is the family of Fluoro-N-methyl-nitroaniline isomers. For the purpose of a focused comparison, we will consider this compound and three of its positional isomers. The structural variations, while seemingly minor, give rise to unique electronic environments that are discernable through spectroscopic analysis.

isomers 2-F, 5-NO2 This compound 4-F, 3-NO2 4-Fluoro-N-methyl-3-nitroaniline 2-F, 3-NO2 2-Fluoro-N-methyl-3-nitroaniline 4-F, 2-NO2 4-Fluoro-N-methyl-2-nitroaniline

Figure 1: Key positional isomers of Fluoro-N-methyl-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule. For the isomers of Fluoro-N-methyl-nitroaniline, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.

The electronic nature of the substituents plays a key role in the resulting NMR spectra. The amino group (-NHCH₃) is an electron-donating group (EDG), increasing electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group (EWG), deshielding the aromatic ring. The fluorine atom also acts as an EWG through induction but can donate electron density via resonance. The interplay of these effects is unique for each isomer, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) will be the most diagnostic. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.

  • This compound: We expect three distinct signals in the aromatic region, each corresponding to one proton. The proton between the two EWGs (fluoro and nitro) will be the most deshielded (highest ppm).

  • 4-Fluoro-N-methyl-3-nitroaniline: This isomer will also show three aromatic protons. The proton ortho to the nitro group will be significantly downfield.

  • 2-Fluoro-N-methyl-3-nitroaniline: Again, three aromatic protons will be present, with the proton situated between the fluoro and nitro groups experiencing strong deshielding.

  • 4-Fluoro-N-methyl-2-nitroaniline: The proton between the amino and nitro groups will be the most upfield of the three aromatic protons due to the strong donating effect of the amino group.

The N-methyl group will appear as a doublet (due to coupling with the N-H proton) or a singlet (if N-H exchange is rapid or decoupled) in the range of 2.8-3.2 ppm. The exact position will be influenced by the overall electronic environment of the molecule.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the aromatic ring are also heavily influenced by the substituents. Carbons directly attached to the electron-withdrawing nitro and fluoro groups will be deshielded (higher ppm values).[1][2][3][4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local electronic environment.[5] The chemical shift of the fluorine atom will vary significantly between the isomers, providing a clear method of differentiation. The large chemical shift dispersion of ¹⁹F NMR makes it a powerful tool for resolving isomeric mixtures.[6][7]

Isomer Predicted ¹H NMR Aromatic Signals Predicted ¹³C NMR (Aromatic) Predicted ¹⁹F NMR
This compound 3 distinct signals, complex coupling6 signals, C-NO₂ and C-F downfieldUnique chemical shift
4-Fluoro-N-methyl-3-nitroaniline 3 distinct signals, complex coupling6 signals, C-NO₂ and C-F downfieldShifted relative to other isomers
2-Fluoro-N-methyl-3-nitroaniline 3 distinct signals, complex coupling6 signals, C-NO₂ and C-F downfieldDistinct from other isomers
4-Fluoro-N-methyl-2-nitroaniline 3 distinct signals, complex coupling6 signals, C-NO₂ and C-F downfieldWell-resolved from other isomers
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The spectral width should be set to encompass the expected range for aromatic fluorine compounds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] While it may not always be able to distinguish between positional isomers on its own, it serves as an excellent verification tool. The key vibrational bands for our compounds of interest are those associated with the N-H, C-H, NO₂, and C-F bonds.

The nitro group (-NO₂) gives rise to two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching.[9][10][11][12][13] For aromatic nitro compounds, these are typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[9][10][12] The exact positions can be subtly influenced by the electronic environment of the isomer.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (secondary amine)Stretch3300-3500Medium
C-H (aromatic)Stretch3000-3100Medium
C-H (methyl)Stretch2850-2960Medium
C=C (aromatic)Stretch1400-1600Medium-Weak
NO₂Asymmetric Stretch1550-1475Strong
NO₂Symmetric Stretch1360-1290Strong
C-FStretch1000-1400Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables and reference spectra.[14][15][16]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[17][18] All isomers of Fluoro-N-methyl-nitroaniline will have the same molecular weight, so the molecular ion peak (M⁺) will be identical for all of them. Differentiation, therefore, must come from analyzing the fragmentation patterns.[19][20][21]

The fragmentation of aromatic amines and nitro compounds is well-documented.[22][23][24][25] Common fragmentation pathways include the loss of the nitro group (-NO₂), the methyl group (-CH₃), and other small neutral molecules. The relative abundance of the fragment ions can differ between isomers due to the varying stability of the resulting carbocations and radical ions, which is influenced by the positions of the substituents. For example, the proximity of the N-methyl group to the nitro group in some isomers may lead to unique rearrangement and fragmentation pathways.

Isomer Molecular Ion (m/z) Potential Key Fragment Ions (loss of...)
All Isomers170.05-NO₂, -CH₃, -HCN
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[26][27][28]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic nitroaniline chromophore will exhibit strong absorption in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring.[29][30][31][32][33]

The interaction between the electron-donating amino group and the electron-withdrawing nitro group leads to a charge-transfer band. The efficiency of this charge transfer, and thus the energy of the transition (and λmax), depends on the relative positions of these groups. Isomers with the amino and nitro groups in a para or ortho relationship are expected to have longer wavelength (lower energy) absorptions compared to meta-oriented isomers.

Isomer Expected λmax Relative Position
This compound Intermediate λmax
4-Fluoro-N-methyl-3-nitroaniline Shorter λmax (meta-like relationship)
2-Fluoro-N-methyl-3-nitroaniline Longer λmax (ortho relationship)
4-Fluoro-N-methyl-2-nitroaniline Longer λmax (ortho relationship)
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Spectrum: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Integrated Workflow for Isomer Identification

While each technique provides valuable data, a conclusive identification is best achieved through an integrated approach. The following workflow illustrates a logical sequence for analyzing an unknown isomer sample.

workflow cluster_initial Initial Screening cluster_detailed Detailed Structural Elucidation cluster_confirmation Final Confirmation Unknown_Sample Unknown Isomer Sample MS Mass Spectrometry (MS) Unknown_Sample->MS Determine Molecular Weight IR Infrared (IR) Spectroscopy Unknown_Sample->IR Confirm Functional Groups NMR NMR (¹H, ¹³C, ¹⁹F) MS->NMR Proceed if MW matches IR->NMR Proceed if functional groups match UV_Vis UV-Vis Spectroscopy NMR->UV_Vis Propose Structure Identified_Isomer Identified Isomer UV_Vis->Identified_Isomer Confirm Chromophore

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-N-methyl-5-nitroaniline is a key substituted aniline intermediate, valuable to researchers and process chemists in the pharmaceutical and agrochemical industries. Its specific arrangement of functional groups—a nucleofuge (fluorine), a directing nitro group, and a secondary amine—makes it a versatile building block for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients.

The efficiency, scalability, and safety of a synthetic route are paramount in chemical development. This guide provides an in-depth, objective comparison of two primary synthetic strategies for preparing this compound. We will dissect each route, providing not only step-by-step protocols but also the underlying chemical principles that govern the experimental choices. This analysis aims to establish a benchmark for the most efficient and robust production method based on yield, purity, and operational simplicity.

Overview of Synthetic Strategies

Two logical retrosynthetic pathways present themselves for the target molecule.

  • Route A: The Stepwise Reduction-Methylation Approach. This is a linear synthesis that begins with a commercially available dinitro compound. It involves the selective reduction of one nitro group to form the primary aniline, followed by a controlled N-methylation.

  • Route B: The Convergent Nitration Approach. This strategy involves the late-stage introduction of the nitro group onto a pre-functionalized N-methyl-2-fluoroaniline precursor.

We will demonstrate through comparative analysis that while both routes are chemically plausible, they offer vastly different outcomes in terms of efficiency and selectivity.

Route A: The Benchmark - A Two-Step Reduction and Controlled Methylation

This strategy stands out for its high degree of control and superior selectivity, making it the recommended and benchmarked approach. The workflow capitalizes on a well-established selective reduction followed by a robust, high-yield N-methylation sequence that prevents common side reactions like dialkylation.

Logical Workflow: Route A

A 2,4-Dinitrofluorobenzene B Step 1: Selective Reduction (Fe / H+ or Zn / NH4Cl) A->B High Selectivity C 2-Fluoro-5-nitroaniline B->C D Step 2a: N-Formylation (HCOOH) C->D Protection E N-(2-fluoro-5-nitrophenyl)formamide D->E F Step 2b: Methylation (Base, CH3I) E->F High Yield G N-(2-fluoro-5-nitrophenyl)-N-methylformamide F->G H Step 2c: Deformylation (NaBH4 or H+) G->H Deprotection I This compound H->I

Caption: Workflow for the Reduction-Methylation Strategy (Route A).

Part 1: Selective Reduction of 2,4-Dinitrofluorobenzene

The synthesis of the key intermediate, 2-fluoro-5-nitroaniline, is achieved through the selective reduction of one nitro group on 2,4-dinitrofluorobenzene.

  • Expertise & Causality: The choice of a mild reducing system is critical for success. The nitro group at the C-2 position (ortho to the fluorine) is electronically and sterically differentiated from the C-4 nitro group. Chemoselective reduction is possible because the C-2 nitro group is sterically hindered, and certain reagents, like iron powder in a weakly acidic medium, preferentially react at this site. Catalytic hydrogenation can also be employed, but catalyst poisoning and potential hydrodefluorination are risks that must be managed.[1] The use of iron is often preferred in industrial settings due to its low cost and effectiveness.[2]

  • Trustworthiness - Self-Validating Protocol: This reaction's success is easily validated. The starting material is bright yellow, while the desired product, 2-fluoro-5-nitroaniline, is an orange crystalline solid with a distinct melting point (97-98°C).[3] Thin-layer chromatography (TLC) will show a clear conversion from a less polar spot to a more polar one. The formation of the isomeric byproduct, 4-fluoro-3-nitroaniline, can be quantified by Gas Chromatography (GC) or NMR analysis, confirming the reaction's selectivity.[4]

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge Reagents: To the flask, add iron powder (3.0 molar equivalents) and acetic acid (10 volumes). Begin vigorous stirring.

  • Heating: Heat the suspension to reflux (approx. 110-118°C).

  • Substrate Addition: Prepare a solution of 2,4-dinitrofluorobenzene (1.0 molar equivalent) in acetic acid (2 volumes). Add this solution dropwise to the refluxing iron suspension over 1.5 hours, maintaining a vigorous reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at reflux for an additional 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-5-nitroaniline as an orange solid.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure orange crystals. A typical yield is 70-79%.

Part 2: Controlled N-Methylation via a Protection Strategy

Direct methylation of the 2-fluoro-5-nitroaniline intermediate is challenging. The primary amine is a potent nucleophile, and common methylating agents like methyl iodide or dimethyl sulfate can easily lead to over-methylation, producing the undesired N,N-dimethyl byproduct and complex purification issues. A robust, multi-step sequence involving protection, methylation, and deprotection provides superior control and a higher yield of the desired mono-methylated product.[5]

  • Expertise & Causality: This sequence leverages fundamental principles of reactivity. The initial N-formylation converts the highly nucleophilic amine into a much less reactive formamide.[6][7] The resulting N-H proton of the formamide is now acidic enough to be cleanly deprotonated by a strong, non-nucleophilic base like potassium tert-butoxide. The generated anion then undergoes nucleophilic attack on methyl iodide.[5] This prevents the starting amine from competing in the reaction. The final deprotection (or reduction of the formyl group) is a clean and high-yielding step.

  • Trustworthiness - Self-Validating Protocol: Each step of this sequence can be monitored by TLC and the intermediates isolated and characterized by NMR to confirm conversion. The final product's purity can be definitively assessed by GC-MS and NMR, confirming the absence of the N,N-dimethyl byproduct.

Step 2a: N-Formylation

  • In a round-bottom flask, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in formic acid (5 volumes).

  • Heat the solution to reflux for 4-6 hours. Monitor by TLC.

  • Cool the reaction and carefully pour it into ice water.

  • Collect the precipitated yellow solid (N-(2-fluoro-5-nitrophenyl)formamide) by vacuum filtration and wash with water. Dry the solid under vacuum. The yield is typically >95%.

Step 2b: Methylation

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the N-(2-fluoro-5-nitrophenyl)formamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Base Addition: Cool the solution to room temperature and add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C. Stir for 20 minutes.

  • Methylating Agent: Add methyl iodide (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 8 hours.[5]

  • Workup: Quench the reaction by pouring it into water. Collect the precipitated solid by vacuum filtration. This solid is the N-methylated formamide intermediate. The yield is typically 90-95%.[5]

Step 2c: Deformylation (Hydrolysis)

  • Suspend the N-methyl formamide intermediate in a mixture of methanol (10 volumes) and 3M hydrochloric acid (5 volumes).

  • Heat the mixture to reflux for 2-3 hours until TLC indicates complete conversion.

  • Cool the reaction mixture and neutralize it carefully with an aqueous sodium hydroxide solution until the pH is ~8-9.

  • Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate) to yield pure this compound. The yield for this step is typically >90%.

Route B: The Alternative - Nitration of N-Methyl-2-fluoroaniline

This approach appears more convergent, building the molecule from a simpler precursor and adding the key nitro group in the final step. However, this route is plagued by fundamental challenges in regioselectivity during the critical electrophilic aromatic substitution step.

Logical Workflow: Route B

A N-Methyl-2-fluoroaniline B Step 1: Nitration (HNO3 / H2SO4) A->B Poor Selectivity C Mixture of Isomers (3-nitro, 5-nitro, etc.) B->C D Step 2: Purification (Chromatography) C->D Difficult Separation Low Yield E This compound D->E

Caption: Workflow for the Precursor Nitration Strategy (Route B).

  • Expertise & Causality: The core of this route's inefficiency lies in the directing effects of the substituents on the aromatic ring during nitration. The N-methyl group is a strongly activating ortho-, para- director. The fluorine atom is a deactivating but also ortho-, para- director. Under the strong acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the N-methyl group becomes protonated to form an anilinium ion (-NH₂CH₃⁺).[8] This protonated group is now a strongly deactivating and meta- director. The resulting regiochemical outcome is a complex competition between the meta-directing anilinium ion and the ortho-, para-directing fluorine, leading to a mixture of isomers, including the desired 5-nitro product and the undesired 3-nitro and potentially other products.[9] This makes achieving high selectivity for the desired product nearly impossible.

  • Trustworthiness - Self-Validating Protocol: A small-scale trial of this reaction would immediately validate the selectivity problem. Analysis of the crude reaction mixture by GC-MS or ¹H NMR would reveal multiple product peaks or complex aromatic signals, respectively, confirming the formation of an isomeric mixture. The subsequent difficult and low-yielding column chromatography required to isolate the target compound would further prove the inefficiency of this approach.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (5 volumes).

  • Substrate Addition: Cool the acid to -10°C in an ice/salt bath. Slowly add N-methyl-2-fluoroaniline (1.0 eq) while maintaining the temperature below 0°C.[8]

  • Nitrating Agent: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1 volume). Cool this mixture to 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not rise above 5°C.

  • Stirring: Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralization & Extraction: Slowly neutralize the mixture with a concentrated aqueous sodium hydroxide solution while cooling in an ice bath. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate. The crude product will be an oil or solid containing a mixture of isomers. Isolate the desired this compound via extensive column chromatography. The yield of the desired isomer is expected to be low (<40%).

Comparative Analysis & Data Summary

The performance of each route can be objectively compared across several key metrics. Route A consistently demonstrates superior performance, establishing it as the benchmark method.

ParameterRoute A: Reduction-MethylationRoute B: Precursor NitrationJustification
Overall Yield High (~60-70%) Low (<40%) Route A involves highly efficient and selective steps. Route B suffers from poor regioselectivity, leading to significant material loss as undesired isomers.[9]
Selectivity & Purity Excellent Poor The controlled, stepwise approach of Route A ensures high purity. Route B intrinsically produces a difficult-to-separate isomeric mixture.
Number of Steps 4 (including protection)2While Route B has fewer steps, the operational complexity and low yield of its purification step make it far less efficient overall.
Safety & Handling Uses toxic methyl iodide and strong base (t-BuOK).Uses highly corrosive mixed acid (HNO₃/H₂SO₄).Both routes have significant hazards. However, the controlled addition and quenching procedures in Route A are arguably more manageable than the highly exothermic and difficult-to-control nitration in Route B.[8]
Scalability High Low The high selectivity and clear endpoints of each step in Route A make it robust and scalable. The problematic purification in Route B makes it unsuitable for large-scale synthesis.

Conclusion

Based on a thorough analysis of synthetic strategy, experimental protocol, and comparative data, the two-step Reduction-Methylation strategy (Route A) is unequivocally the more efficient and robust method for preparing this compound. Its foundation on a highly selective reduction followed by a controlled, high-yield N-methylation sequence ensures a superior overall yield and final product purity.

Conversely, the Precursor Nitration strategy (Route B), while appearing more convergent, is critically flawed by a lack of regiochemical control. The resulting isomeric mixture necessitates a challenging purification process that severely compromises the practical yield, rendering it inefficient for research, and unviable for drug development professionals requiring scalable processes. Therefore, Route A should be considered the benchmark protocol for the synthesis of this valuable intermediate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-N-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Analogues: Specific disposal information for 2-Fluoro-N-methyl-5-nitroaniline is not extensively documented. Therefore, this guide is built upon the well-documented hazard profile of its close structural analogue, 2-Fluoro-5-nitroaniline (CAS 369-36-8). The presence of the fluoro- and nitro- functional groups are the primary drivers of its hazard classification and dictate the required disposal pathway. The N-methyl group does not significantly alter these core hazardous properties. Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, like its analogue, is classified as a hazardous substance. Its risk profile is driven by its flammability and its potential to cause irritation upon contact.

The primary hazards are summarized in the table below, based on the classification of 2-Fluoro-5-nitroaniline.[1][2][3]

Hazard ClassGHS Hazard CodeDescription
Flammable SolidH228A flammable solid that can be easily ignited and burn rapidly.[1][2][3]
Skin IrritationH315Causes irritation, redness, and potential inflammation upon skin contact.[1][2][3]
Eye IrritationH319Causes serious eye irritation, which can lead to significant discomfort or damage.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation if inhaled as a dust or powder.[1][2][3]

Causality of Hazards:

  • Flammability: The presence of the nitro group (-NO2) makes the molecule an oxidizing agent, which, combined with the organic aniline backbone, contributes to its flammability.

  • Halogenation: The fluorine atom classifies this compound as a halogenated organic compound .[4] During combustion, it can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[5] This is a critical consideration for the ultimate disposal method, necessitating a high-temperature incinerator equipped with scrubbers.[1]

Part 2: Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all immediate safety measures are in place. This protocol is a self-validating system: if you cannot perform these steps, you are not prepared to handle the waste.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.[1][6]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1][6]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of this compound powder should be conducted inside a certified chemical fume hood to avoid inhalation of dust.[1] If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[5]

Part 3: Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal workflow. Commingling incompatible waste streams is a primary cause of laboratory accidents and regulatory non-compliance.

Step 1: Identify the Correct Waste Stream Due to the presence of fluorine, this compound MUST be disposed of as "Halogenated Organic Solid Waste." [4] It must not be mixed with non-halogenated organic waste.

Step 2: Use a Designated Waste Container

  • Obtain a dedicated, properly labeled hazardous waste container from your institution's EHS department.

  • The container must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent spills and vapor release.[7]

Step 3: Label the Container Before Use

  • The waste container must be labeled before the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoid abbreviations or formulas).[7]

    • The associated hazards (e.g., "Flammable," "Irritant").

    • The accumulation start date.

Part 4: Step-by-Step Disposal & Decontamination Procedures

A. Disposal of Unused or Surplus Product:

  • Work Area Preparation: Ensure the chemical fume hood is operational. Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, open flames).[1][5]

  • Chemical Transfer: Carefully transfer the solid this compound from its original container into the designated "Halogenated Organic Solid Waste" container using a chemically resistant spatula or scoop.

  • Avoid Dust Generation: Perform the transfer slowly and carefully to minimize the generation of airborne dust.[1]

  • Secure Container: Tightly seal the waste container. Store it in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like acids, strong bases, and oxidizing agents.[5][8]

B. Decontamination of Empty Containers:

  • Triple Rinse Protocol: An empty container that held this chemical must be decontaminated before it can be disposed of as regular solid waste.

  • Rinse Solvent Selection: Use a suitable organic solvent in which the compound is soluble, such as acetone or methanol.

  • Procedure:

    • Add a small amount of the chosen solvent to the empty container.

    • Secure the lid and swirl to rinse all interior surfaces.

    • Pour the rinse solvent (now considered "Halogenated Organic Liquid Waste") into the appropriate liquid waste container.

    • Repeat this process two more times.

  • Final Disposal: After triple rinsing, the container can be defaced (to remove the original chemical label) and discarded in the appropriate solid waste bin (e.g., glass disposal).

C. Small Spill Cleanup:

  • Evacuate and Ventilate: If a spill occurs outside a fume hood, evacuate personnel from the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: Prevent the spill from spreading.

  • Cleanup:

    • Do NOT use a dry brush, as this will generate dust.

    • Use a wet-brushing method or an electrically protected vacuum cleaner to collect the spilled material.[1]

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the designated "Halogenated Organic Solid Waste" container.

  • Final Decontamination: Clean the spill area with soap and water.[6]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_disposal Disposal Pathways cluster_final Final Steps start Start: Waste Generation ppe Don Correct PPE start->ppe assess_type Assess Waste Type is_spill Is it a spill? assess_type->is_spill ppe->assess_type is_container_empty Is original container empty? is_spill->is_container_empty No (Routine Waste) spill_cleanup Follow Spill Cleanup Protocol (Section 4.C) is_spill->spill_cleanup Yes collect_solid Transfer to Halogenated Solid Waste Container is_container_empty->collect_solid No (Surplus Chemical) triple_rinse Triple Rinse Container (Section 4.B) is_container_empty->triple_rinse Yes label_waste Label Waste Container (Section 3) collect_solid->label_waste spill_cleanup->label_waste dispose_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->dispose_rinsate dispose_container Dispose of Decontaminated Container dispose_rinsate->dispose_container dispose_rinsate->label_waste store_waste Store Waste Securely for EHS Pickup label_waste->store_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.